Bunazosin Hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3.ClH/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19;/h11-12H,4-10H2,1-3H3,(H2,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBEUITCPENLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80755-51-7 (Parent) | |
| Record name | Bunazosin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048588 | |
| Record name | Bunazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52712-76-2 | |
| Record name | Bunazosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunazosin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAZOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V54TZ7U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Tactic: A Technical Guide to the Discovery of Bunazosin Hydrochloride's Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the core mechanism of action of Bunazosin Hydrochloride, a potent and selective alpha-1 adrenergic receptor antagonist. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments and quantitative data that have elucidated its pharmacological profile. We will delve into the experimental protocols that defined its receptor affinity and functional effects, present the quantitative outcomes in a comparative format, and visualize the intricate signaling pathways it modulates.
Core Mechanism of Action: Selective Alpha-1 Adrenergic Receptor Blockade
This compound, a quinazoline (B50416) derivative, exerts its therapeutic effects primarily through competitive antagonism of alpha-1 adrenergic receptors.[1][2] These receptors, located on the smooth muscle cells of blood vessels and the prostate, are instrumental in regulating vascular tone and smooth muscle contraction.[3] Endogenous catecholamines, such as norepinephrine (B1679862), typically activate these receptors, leading to vasoconstriction and an increase in blood pressure.[3] Bunazosin selectively binds to these alpha-1 adrenoceptors, preventing their activation by norepinephrine and subsequently inducing vasodilation, which reduces peripheral resistance and lowers blood pressure.[3][4] This targeted blockade also results in the relaxation of smooth muscle in the bladder neck and prostate, alleviating symptoms associated with benign prostatic hyperplasia (BPH).[3][5]
The discovery of Bunazosin's mechanism is rooted in a series of binding and functional assays that characterized its high affinity and selectivity for the alpha-1 adrenoceptor.
Experimental Protocols: The Foundation of Mechanistic Discovery
The elucidation of Bunazosin's mechanism of action relied on a suite of established pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays were fundamental in quantifying the affinity of Bunazosin for alpha-1 adrenergic receptors. These experiments typically utilize a radiolabeled ligand, such as [³H]bunazosin or [³H]prazosin, to directly measure binding to receptors in tissue homogenates or cell membranes.[6][7]
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of Bunazosin binding to alpha-1 adrenoceptors, and to determine the inhibition constant (Ki) of Bunazosin in competition with other ligands.
Protocol:
-
Membrane Preparation:
-
Tissues (e.g., human prostate, rat heart, bovine prostate) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6][8][9]
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Saturation Binding Assay:
-
A fixed amount of membrane protein is incubated with increasing concentrations of [³H]bunazosin.
-
Incubations are carried out at a specific temperature (e.g., 25°C) for a set time (e.g., 20-30 minutes) to reach equilibrium.[6][9]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data are analyzed using Scatchard analysis or non-linear regression to calculate Kd and Bmax.[6][9]
-
-
Competition Binding Assay:
-
A fixed concentration of [³H]prazosin or [³H]bunazosin is incubated with membrane preparations in the presence of increasing concentrations of unlabeled Bunazosin.[6][7]
-
Incubation and filtration steps are performed as in the saturation binding assay.
-
The concentration of Bunazosin that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays: Assessing Physiological Response
Functional assays are crucial for determining the physiological consequences of receptor binding. For Bunazosin, these assays typically involve measuring the contraction of isolated smooth muscle tissues in response to an alpha-1 adrenergic agonist, and how this response is inhibited by Bunazosin.
Objective: To determine the potency of Bunazosin in antagonizing agonist-induced smooth muscle contraction.
Protocol for Phenylephrine-Induced Vasoconstriction in Isolated Aortic Rings: [5][10]
-
Tissue Preparation:
-
A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rat).
-
The aorta is cleaned of adherent tissue and cut into rings of a specific width (e.g., 2-4 mm).
-
The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate.
-
-
Experimental Procedure:
-
The viability of the aortic rings is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
After a washout period, a cumulative concentration-response curve to the alpha-1 agonist phenylephrine (B352888) is generated.
-
The aortic rings are then incubated with a specific concentration of Bunazosin for a set period.
-
The cumulative concentration-response curve to phenylephrine is repeated in the presence of Bunazosin.
-
This process can be repeated with different concentrations of Bunazosin.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
-
The potency of Bunazosin as an antagonist is often quantified by determining its pA2 value from a Schild plot, which provides a measure of its affinity for the receptor in a functional system.
-
Intracellular Calcium Mobilization Assay
Alpha-1 adrenergic receptors are coupled to the Gq/11 signaling pathway, which leads to an increase in intracellular calcium ([Ca²⁺]i). Assays measuring [Ca²⁺]i provide a direct readout of the functional consequences of receptor antagonism.[11]
Objective: To measure the inhibitory effect of Bunazosin on agonist-induced increases in intracellular calcium.
Protocol using Fura-2 AM: [3][12][13][14]
-
Cell Culture and Loading:
-
Vascular smooth muscle cells are cultured to an appropriate confluency.
-
The cells are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) in a suitable buffer (e.g., HEPES-buffered saline). Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, calcium-sensitive form, Fura-2.
-
The loading is typically performed at room temperature or 37°C for a specific duration (e.g., 30-60 minutes).
-
After loading, the cells are washed to remove extracellular dye.
-
-
Fluorescence Measurement:
-
The cells are placed in a fluorometer or on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the fluorescence emission is measured at ~510 nm.
-
A baseline fluorescence ratio (340/380) is established.
-
The cells are pre-incubated with Bunazosin or a vehicle control.
-
An alpha-1 agonist (e.g., phenylephrine) is added to stimulate an increase in [Ca²⁺]i.
-
The change in the 340/380 fluorescence ratio over time is recorded.
-
-
Data Analysis:
-
The fluorescence ratio is converted to [Ca²⁺]i concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the measured fluorescence ratio, Rmin and Rmax are the minimum and maximum ratios, and Sf2/Sb2 is the ratio of fluorescence at 380 nm for free and bound dye.
-
The inhibitory effect of Bunazosin is quantified by comparing the peak [Ca²⁺]i increase in its presence to the control response.
-
Inositol (B14025) Phosphate (B84403) Accumulation Assay
Activation of the Gq/11 pathway by alpha-1 adrenoceptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates serves as a direct measure of this signaling cascade.[15][16]
Objective: To determine the effect of Bunazosin on agonist-induced inositol phosphate production.
-
Cell Labeling:
-
Cultured cells expressing alpha-1 adrenoceptors are incubated with [³H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.
-
-
Assay Procedure:
-
The cells are washed to remove unincorporated [³H]myo-inositol.
-
The cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.
-
The cells are then incubated with Bunazosin or vehicle control.
-
An alpha-1 agonist is added to stimulate the cells for a specific time.
-
The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid or perchloric acid).
-
-
Extraction and Quantification:
-
The aqueous soluble inositol phosphates are separated from the lipid fraction by chloroform/methanol extraction.
-
The total [³H]inositol phosphates are isolated from the aqueous phase using anion-exchange chromatography (e.g., Dowex columns).
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]inositol phosphate accumulation is expressed as a percentage of the total [³H]inositol incorporated into the cells.
-
The inhibitory effect of Bunazosin is determined by comparing the agonist-stimulated accumulation in the presence and absence of the antagonist.
-
Quantitative Data Presentation
The following tables summarize the key quantitative data that have been instrumental in defining the pharmacological profile of this compound.
Table 1: Radioligand Binding Affinity of Bunazosin for Alpha-1 Adrenergic Receptors
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Reference(s) |
| [³H]bunazosin | Human Prostate (BPH) | 0.55 ± 0.04 | 676 ± 33 | - | [6] |
| [³H]bunazosin | Human Renal Medulla | 2.7 ± 1.4 | 44 ± 16 | 49 | [7] |
| [³H]bunazosin | Bovine Prostate | 0.61 | 49.8 | - | [9] |
| [³H]prazosin | Human Renal Medulla | - | - | 57 (vs. Prazosin) | [7] |
Table 2: Functional Antagonism by Bunazosin
| Assay | Agonist | Tissue/Cell Line | Measured Parameter | Value | Reference(s) |
| Vasoconstriction | Phenylephrine | Rabbit Retinal Arteries | Inhibition of constriction | Significant at 0.01% | [19] |
| Intracellular Ca²⁺ Mobilization | Phenylephrine | Cultured Rat Aortic Smooth Muscle Cells | Inhibition of [Ca²⁺]i increase | Complete blockade at 10⁻⁷ M | - |
| Myocardial Ischemia | - | Isolated Perfused Rat Heart | Preservation of ATP and Creatine Phosphate | Effective at 5 x 10⁻⁷ and 5 x 10⁻⁶ M | [20] |
| Intraocular Pressure | Norepinephrine/Phenylephrine | Sympathectomized Rabbit Eyes | Inhibition of IOP increase | Significant at 0.1% | [21][22] |
Signaling Pathways and Visualizations
Bunazosin's mechanism of action is intrinsically linked to the Gq/11 signaling pathway. The following diagrams, rendered in DOT language, illustrate the canonical alpha-1 adrenergic signaling cascade and how Bunazosin intervenes.
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Canonical Alpha-1 Adrenergic Receptor Signaling Pathway via Gq/11.
Mechanism of Action of this compound
Caption: Bunazosin competitively antagonizes the alpha-1 adrenergic receptor, inhibiting downstream signaling.
Experimental Workflow for Functional Vasoconstriction Assay
Caption: Workflow for assessing Bunazosin's antagonism of phenylephrine-induced vasoconstriction.
Conclusion
The discovery of this compound's mechanism of action is a testament to the power of classical pharmacological techniques. Through meticulous radioligand binding studies, its high affinity and selectivity for the alpha-1 adrenergic receptor were established. Subsequent functional assays, including isolated tissue experiments and intracellular signaling measurements, confirmed that this binding translates into potent antagonism of agonist-induced physiological responses. This in-depth understanding of its molecular tactic has been crucial for its successful clinical application in treating hypertension and benign prostatic hyperplasia. The experimental frameworks detailed herein continue to be relevant for the characterization of novel receptor antagonists in drug discovery.
References
- 1. Bunazosin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]bunazosin, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of bunazosin-sensitive alpha1-adrenoceptors in human renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medsci.org [medsci.org]
- 9. Binding characteristics of alpha 1-adrenoceptors in bovine prostate using a radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. benchchem.com [benchchem.com]
- 13. hellobio.com [hellobio.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Effect of bunazosin, a selective alpha 1-adrenoceptor blocker, on ischemic myocardium in perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
Bunazosin Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunazosin (B1200336) Hydrochloride is a quinazoline (B50416) derivative that functions as a potent and selective alpha-1 adrenergic receptor (α1-adrenoceptor) antagonist.[1][2] Initially developed for the management of hypertension, its therapeutic applications have expanded to include the treatment of benign prostatic hyperplasia (BPH) and, in topical formulations, glaucoma.[2][3] Its mechanism of action involves the competitive inhibition of α1-adrenoceptors on smooth muscle cells, leading to vasodilation, reduced peripheral resistance, and relaxation of prostatic and bladder neck muscles.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and pharmacological signaling pathways of Bunazosin Hydrochloride.
Chemical Structure and Identifiers
This compound is the hydrochloride salt of Bunazosin. The core structure consists of a dimethoxyquinazoline ring linked to a homopiperazine (B121016) (1,4-diazepane) moiety, which is further substituted with a butanoyl group.
IUPAC Name: 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one;hydrochloride[4]
Synonyms: E-643, E-1015, Andante, Detantol[5]
Chemical Formula: C₁₉H₂₈ClN₅O₃[4]
SMILES Code: CCCC(=O)N1CCN(C2=NC(N)=C3C=C(OC)C(OC)=CC3=N2)CCC1).Cl[4]
InChI Key: NBGBEUITCPENLJ-UHFFFAOYSA-N[4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference(s) |
| Molecular Weight | 409.92 g/mol | [4] |
| Appearance | Solid powder | |
| CAS Number | 52712-76-2 | [2] |
| Melting Point | 280-282 °C | [2] |
| Solubility | Soluble in DMSO (5 mg/mL) | [5][6] |
| pKa (Strongest Basic) | 7.26 (Predicted) | |
| Polar Surface Area | 93.81 Ų |
Mechanism of Action
This compound exerts its therapeutic effects by selectively blocking α1-adrenergic receptors located on the smooth muscle cells of various tissues, including blood vessels, the prostate, and the bladder neck.[3] Catecholamines like norepinephrine, released by the sympathetic nervous system, normally bind to these receptors to induce smooth muscle contraction.[3]
By competitively antagonizing the α1-receptors, Bunazosin prevents this binding, leading to:
-
Vasodilation: Relaxation of arterial and venous smooth muscle, resulting in decreased peripheral vascular resistance and a reduction in blood pressure.[3]
-
Urological Effects: Relaxation of the smooth muscle in the prostate and bladder neck, which alleviates the symptoms of BPH, such as urinary hesitancy and weak stream.[3]
-
Ocular Effects: In glaucoma treatment, it is thought to reduce intraocular pressure by increasing aqueous outflow through the uveoscleral pathway.[7]
Signaling Pathway
The α1-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[8] this compound inhibits the initiation of this cascade.
The signaling pathway proceeds as follows:
-
Agonist Binding: Norepinephrine or another agonist binds to the α1-adrenoceptor.
-
G-Protein Activation: The receptor activates the heterotrimeric G-protein Gq.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[1][9]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8]
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[8]
-
PKC Activation & Contraction: The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and calmodulin-dependent kinases, leading to the phosphorylation of downstream targets that result in smooth muscle contraction.[8]
Bunazosin acts at the initial step by blocking the receptor, thereby preventing the entire downstream signaling cascade.
Experimental Protocols
Synthesis of Bunazosin
A common manufacturing process for Bunazosin involves a multi-step synthesis. The following is a generalized protocol based on described methods:[2]
-
Step 1: Formation of the Quinazoline Intermediate:
-
Reactants: 2-chloro-4-amino-6,7-dimethoxyquinazoline and N-formylhomopiperazine.
-
Solvent: Butanol.
-
Procedure: The reactants are added to butanol and the mixture is refluxed with stirring for approximately 3 hours. After the reaction, the mixture is cooled, and the precipitated crystals (2-homopiperazino-4-amino-6,7-dimethoxyquinazoline) are filtered, washed with a small amount of ethanol, and air-dried.
-
-
Step 2: Acylation to Form Bunazosin Base:
-
Reactants: The intermediate from Step 1 and 2-butylcarboxylic acid chloride (butyryl chloride).
-
Solvent: Acetone (B3395972).
-
Procedure: The intermediate is dissolved in acetone. This solution is added dropwise to a solution of butyryl chloride in acetone under stirring and ice-cooling to manage the exothermic reaction. The stirring is continued for an additional hour to ensure the reaction goes to completion.
-
-
Step 3: Purification and Salt Formation:
-
Purification: The precipitated product, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)hexahydro-4-(1-oxobutyl)-1H-1,4-diazepine (Bunazosin free base), is filtered out. It can be recrystallized from a methanol-ethanol mixture to achieve high purity.
-
Salt Formation: To obtain this compound, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt precipitates and is collected by filtration.
-
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. While specific methods for Bunazosin are proprietary, standard workflows for similar quinazoline derivatives like alfuzosin (B1207546) involve High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[10][11]
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase column (e.g., C18) is typically used.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium phosphate) is common.[10]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinazoline ring system (e.g., ~245 nm).[10]
-
Purpose: To determine purity, quantify the active pharmaceutical ingredient (API), and identify any degradation products or impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR.
-
Purpose: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure of Bunazosin.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound by determining its mass-to-charge ratio (m/z).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the characteristic functional groups present in the molecule (e.g., C=O of the amide, N-H of the amine, C-O of the methoxy (B1213986) groups).
-
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 52712-76-2 [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Amelioration by topical this compound of the impairment in ocular blood flow caused by nitric oxide synthase inhibition in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Manufacturing of Bunazosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunazosin Hydrochloride is a selective α1-adrenergic receptor antagonist utilized in the management of hypertension and glaucoma. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, detailing the chemical reactions, intermediates, and experimental protocols. The synthesis is a multi-step process commencing with the formation of a substituted quinazoline (B50416) core, followed by coupling with a diazepine (B8756704) moiety and subsequent acylation. This document outlines the detailed methodologies for these key transformations, presents quantitative data in structured tables, and includes a visualization of the synthesis pathway and the drug's mechanism of action through its signaling cascade.
Introduction
Bunazosin acts by selectively blocking α1-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1] In ophthalmic applications, it is understood to increase uveoscleral outflow, thereby lowering intraocular pressure. A thorough understanding of its synthesis is critical for its production, quality control, and the development of potential new analogues. The manufacturing process can be broadly divided into three main stages:
-
Synthesis of the Quinazoline Intermediate: Preparation of 2-chloro-4-amino-6,7-dimethoxyquinazoline.
-
Coupling Reaction: Formation of 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline.
-
Acylation and Salt Formation: Synthesis of Bunazosin and its conversion to the hydrochloride salt.
This guide will elaborate on the experimental procedures for each of these stages, providing available quantitative data and a visual representation of the overall process.
Synthesis and Manufacturing Process
The synthesis of this compound is a well-established chemical process involving several key steps. The overall reaction scheme is presented below, followed by detailed experimental protocols.
Overall Synthesis Workflow
The logical flow of the synthesis process is depicted in the following diagram, outlining the progression from starting materials to the final active pharmaceutical ingredient (API).
Experimental Protocols
The initial stage involves the construction of the core quinazoline ring system.
Protocol:
-
Chlorination: A mixture of 6,7-dimethoxyquinazolin-2,4-dione and phosphorus oxychloride (POCl3) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline. The reaction mixture is then cooled and carefully poured into ice-water to precipitate the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate.
-
Amination: The dichloro intermediate is subsequently reacted with ammonia (B1221849) to selectively replace the chlorine atom at the 4-position with an amino group, yielding 2-chloro-4-amino-6,7-dimethoxyquinazoline.
This step involves the coupling of the quinazoline core with the diazepine ring.
Protocol:
-
17.0 g of 2-chloro-4-amino-6,7-dimethoxyquinazoline and 18.2 g of N-formylhomopiperazine are added to 170 ml of butanol.
-
The mixture is refluxed with stirring for 3 hours.[1]
-
After completion of the reaction, the mixture is cooled.
-
The precipitated crystals are filtered, washed with a small quantity of ethanol, and air-dried to obtain crude 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline.[1] A yield of 25.0 g of the crude product has been reported.[1]
The final stage involves the acylation of the homopiperazine (B121016) moiety and subsequent salt formation.
Protocol:
-
A solution of 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline in 60 ml of acetone is added dropwise to a solution of butyryl chloride in acetone under stirring and ice-cooling.[1]
-
After the addition is complete, stirring is continued for an additional hour to complete the reaction.[1]
-
The precipitated crystals of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)hexahydro-4-(1-oxobutyl)-1H-1,4-diazepine (Bunazosin) are collected by filtration.[1]
-
The crude product is recrystallized from a mixture of methanol (B129727) and ethanol.[1]
-
The purified Bunazosin base is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which is then isolated and dried.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Reported Yield | Melting Point (°C) |
| Stage 2: Coupling Reaction | 2-chloro-4-amino-6,7-dimethoxyquinazoline (17.0 g) | N-formylhomopiperazine (18.2 g) | Butanol | 3 hours | 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline | ~25.0 g (crude) | Not specified |
| Stage 3: Acylation | 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline | Butyryl chloride | Acetone | 1 hour | 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)hexahydro-4-(1-oxobutyl)-1H-1,4-diazepine | Not specified | 280-282 |
| Final Product: this compound | Bunazosin | Hydrochloric acid | - | - | This compound | Not specified | 280-282 |
Mechanism of Action: α1-Adrenergic Receptor Signaling Pathway
Bunazosin exerts its therapeutic effect by blocking the α1-adrenergic receptor signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade involving the Gq alpha subunit.
As depicted, the binding of an agonist like norepinephrine to the α1-adrenergic receptor activates the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a cellular response, such as smooth muscle contraction leading to vasoconstriction. Bunazosin, by acting as an antagonist at the α1-adrenergic receptor, prevents this cascade from being initiated, thereby promoting vasodilation.
Conclusion
The synthesis of this compound is a well-defined process that relies on established organic chemistry principles. This guide has provided a detailed overview of the manufacturing process, from the synthesis of key intermediates to the final acylation and salt formation steps. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. Furthermore, the visualization of the synthesis workflow and the mechanism of action through the α1-adrenergic signaling pathway offers a clear and concise understanding of this important therapeutic agent. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, contributing to a more efficient and cost-effective manufacturing process.
References
Unraveling the Dual Therapeutic Actions of Bunazosin Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release
Bunazosin (B1200336) Hydrochloride, a potent and selective alpha-1 adrenergic receptor antagonist, has carved a niche in the therapeutic landscape for its dual efficacy in managing hypertension and glaucoma. This technical guide offers an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of Bunazosin Hydrochloride, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, disposition in the body, and therapeutic effects.
Pharmacodynamics: The Science of Its Action
This compound primarily exerts its effects by selectively blocking alpha-1 adrenergic receptors. These receptors are predominantly located on the smooth muscle cells of blood vessels and the prostate, as well as in the ciliary body of the eye.
In the cardiovascular system, the antagonism of alpha-1 adrenergic receptors by bunazosin leads to vasodilation, a widening of the blood vessels. This, in turn, reduces peripheral resistance, the force the heart must pump against, ultimately leading to a decrease in blood pressure.[1] The onset of this blood pressure-lowering effect is observable within hours of oral administration, and its duration of action often allows for convenient once-daily dosing.[1]
For the treatment of benign prostatic hyperplasia (BPH), bunazosin relaxes the smooth muscles in the bladder neck and prostate. This alleviates urinary obstruction and improves urine flow, addressing the primary symptoms of BPH.[1]
In ophthalmology, topical application of this compound reduces intraocular pressure (IOP). Its primary mechanism of action in the eye is the enhancement of uveoscleral outflow, an alternative pathway for aqueous humor drainage.[2][3][4] Studies have shown that it does not significantly affect aqueous flow rate or tonographic outflow facility.[2][5] The reduction in IOP is concentration-dependent, and multiple doses do not appear to lead to tachyphylaxis (a diminished response to the drug).[2]
Beyond its receptor-blocking activity, research suggests that bunazosin may also inhibit the exaggerated growth of vascular smooth muscle cells, a factor implicated in hypertensive conditions.[6] It has been shown to suppress DNA synthesis in these cells in response to certain growth factors.[6]
Signaling Pathway of this compound
Caption: Signaling pathways of this compound.
Pharmacokinetics: The Body's Handling of the Drug
The pharmacokinetic profile of this compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract.[1]
Metabolism
The drug undergoes first-pass metabolism in the liver, where it is converted into an active metabolite that contributes to its therapeutic effects.[1] Studies in patients with renal insufficiency suggest that hepatic metabolism may be decreased in this population.[7]
Excretion
Bunazosin and its metabolites are primarily eliminated from the body through the urine.[1]
Pharmacokinetic Parameters
A study in patients with renal insufficiency and healthy controls following a single 3 mg oral dose provided the following insights:
| Parameter | Healthy Controls (n=11) | Patients with Renal Insufficiency (n=9) | Statistical Significance |
| Peak Plasma Level (Cmax) | Lower | Significantly Increased | p < 0.05 |
| Area Under the Curve (AUC) | Lower | Significantly Increased | p < 0.05 |
| Elimination Half-Life (t1/2) | No significant difference | No significant difference | NS |
| Time to Peak Level (Tmax) | No significant difference | No significant difference | NS |
| Plasma Clearance (CL) | Higher | Significantly Smaller | p < 0.05 |
| Apparent Volume of Distribution (Vd) | Higher | Significantly Smaller | p < 0.05 |
| Urinary Excretion | Not affected | Not affected | NS |
Data sourced from a study on the pharmacokinetics of bunazosin in patients with renal insufficiency.[7]
For topical ophthalmic administration, pharmacokinetic models have been developed in rabbits to describe the drug's concentration-time profile in various ocular tissues.[8][9]
Dose-Response Relationship
The relationship between the concentration of bunazosin and its therapeutic effect has been established in hypertensive patients. The EC50, the concentration at which the drug produces 50% of its maximal effect, was found to be 4.6 ± 2.0 ng/ml after the first dose.[10] At steady-state, after chronic dosing, the EC50 increased to 9.1 ± 7.3 ng/ml.[10]
In normotensive human eyes, single topical applications of bunazosin at concentrations of 0.025%, 0.05%, 0.1%, and 0.2% all resulted in a significant, concentration-dependent reduction in intraocular pressure.[2]
Experimental Protocols: A Glimpse into the Research
The understanding of this compound's properties is built upon rigorous experimental methodologies.
Determination of Drug Concentrations
A common method for quantifying bunazosin in plasma and urine is High-Pressure Liquid Chromatography (HPLC).[7] This technique separates the drug from other components in the biological sample, allowing for accurate measurement.
Assessment of Aqueous Humor Dynamics
In ophthalmic studies, aqueous humor dynamics are evaluated using techniques such as:
-
Fluorophotometry: To measure the rate of aqueous humor flow.[5]
-
Tonography: To assess the facility of aqueous outflow through the conventional trabecular meshwork pathway.[2]
Experimental Workflow for Ocular Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Caption: Workflow for ocular PK/PD modeling of Bunazosin.
Conclusion
This compound's well-defined pharmacokinetic and pharmacodynamic profiles underscore its utility in treating both systemic hypertension and ocular hypertension. Its selective alpha-1 adrenergic antagonism provides a targeted approach to lowering blood pressure and intraocular pressure. The wealth of research, from clinical studies in diverse patient populations to detailed preclinical modeling, provides a robust foundation for its continued therapeutic use and for guiding future drug development endeavors in this class.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effect of this compound on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bunazosin - Wikipedia [en.wikipedia.org]
- 4. Bunazosin reduces intraocular pressure in rabbits by increasing uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Changes in intraocular pressure and aqueous humor dynamics of normal human eyes after topical application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits exaggerated growth of vascular smooth muscle cells from spontaneously hypertensive rats by suppressing the response to growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of bunazosin in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ocular pharmacokinetic/ pharmacodynamic modeling for bunazosin after instillation into rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration/effect relationship of bunazosin, a selective alpha 1-adrenoceptor antagonist in hypertensive patients after single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunazosin Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunazosin (B1200336) hydrochloride is a quinazoline (B50416) derivative recognized for its potent and selective antagonist activity at α1-adrenergic receptors. This technical guide provides an in-depth analysis of its receptor binding profile, detailing its affinity for α1-adrenoceptor subtypes and its broader selectivity. The document includes a compilation of quantitative binding data, comprehensive experimental methodologies for receptor binding assays, and visualizations of associated signaling pathways to support further research and drug development efforts.
Introduction
Bunazosin hydrochloride is a well-established α1-adrenoceptor antagonist utilized in both research and clinical settings, primarily for its antihypertensive and ocular hypotensive properties. Its therapeutic effects are largely attributed to its ability to block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to α1-adrenoceptors, leading to smooth muscle relaxation. A thorough understanding of its receptor binding affinity and selectivity is paramount for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of new therapeutic agents with improved specificity.
Receptor Binding Affinity and Selectivity
The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Selectivity, on the other hand, refers to the ability of a ligand to bind preferentially to one receptor subtype over others.
α1-Adrenoceptor Binding Affinity
Bunazosin demonstrates high affinity for the α1-adrenoceptor family. In studies using membranes from human prostates with benign prostatic hypertrophy (BPH), the radiolabeled form of bunazosin, [3H]bunazosin, exhibited a high-affinity binding site with a dissociation constant (Kd) of 0.55 ± 0.04 nM .[1] The maximum density of these binding sites (Bmax) was determined to be 676 ± 33 fmol/mg protein .[1]
α1-Adrenoceptor Subtype Selectivity
The following table summarizes the available quantitative data for bunazosin's binding affinity.
| Receptor/Tissue | Ligand | Parameter | Value | Species | Reference |
| α1-Adrenoceptor (Human Prostate) | [3H]Bunazosin | Kd | 0.55 ± 0.04 nM | Human | [1] |
| α1-Adrenoceptor (Human Prostate) | [3H]Bunazosin | Bmax | 676 ± 33 fmol/mg protein | Human | [1] |
Experimental Protocols
The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the inhibition constant (Ki) of an unlabeled compound like this compound.
Competitive Radioligand Binding Assay for α1-Adrenoceptors
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptors by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]prazosin) for binding to the receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing α1-adrenoceptors (e.g., CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors, or rat cerebral cortex).
-
Radioligand: [3H]prazosin (a high-affinity, non-subtype-selective α1-adrenoceptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine (B1677648) or 10 µM tamsulosin).[4]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Workflow Diagram:
References
- 1. [3H]bunazosin, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor subtype in the rat prostate is preferentially the alpha 1A type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenoceptor subtypes mediating contraction of the femoral artery in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bunazosin in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunazosin is a potent and selective quinazoline-based alpha-1 adrenergic receptor antagonist.[1] Its primary pharmacological action involves the blockade of alpha-1 adrenoceptors on smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth overview of the molecular mechanisms underlying Bunazosin-induced smooth muscle relaxation, detailed experimental protocols for its investigation, and a summary of its quantitative pharmacological parameters. The document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development.
Introduction
Bunazosin is a therapeutic agent primarily utilized for the management of hypertension and benign prostatic hyperplasia (BPH).[2][3] Its efficacy stems from its ability to selectively antagonize alpha-1 adrenergic receptors, which are pivotal in regulating the contractile tone of vascular and other smooth muscles.[2][4] By inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862), to these receptors, Bunazosin effectively promotes smooth muscle relaxation.[2] This guide delves into the core mechanisms of Bunazosin's action, from receptor interaction to downstream signaling cascades, and provides practical methodologies for its further scientific investigation.
Chemical Properties
Bunazosin is a quinazoline (B50416) derivative with the following chemical characteristics:
| Property | Value |
| IUPAC Name | 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one |
| Molecular Formula | C19H27N5O3 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 80755-51-7 |
Data sourced from PubChem CID 2472.[5]
Mechanism of Action: From Receptor to Relaxation
Bunazosin exerts its smooth muscle relaxant effects through a well-defined signaling pathway initiated by the blockade of alpha-1 adrenergic receptors.
Alpha-1 Adrenoceptor Antagonism
The primary molecular target of Bunazosin is the alpha-1 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6] In vascular smooth muscle, the binding of agonists like norepinephrine to alpha-1 adrenoceptors triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.
Downstream Signaling Cascade
The activation of Gq/11 initiates a cascade of intracellular events culminating in smooth muscle contraction. Bunazosin, by blocking the initial step of agonist binding, effectively inhibits this entire pathway. The key steps are outlined below:
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme, phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).
-
Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ binds to calmodulin (CaM).
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain (MLC) Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which in turn enables the interaction between myosin and actin filaments, leading to smooth muscle contraction.
Inhibition of the Rho-Kinase (ROCK) Pathway
Beyond the canonical Gq/PLC pathway, alpha-1 adrenoceptor activation also stimulates the RhoA/Rho-kinase (ROCK) signaling cascade, which contributes to Ca2+ sensitization of the contractile machinery. ROCK inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. This inhibition leads to a sustained contractile state even at lower Ca2+ concentrations. By blocking the alpha-1 adrenoceptor, Bunazosin prevents the activation of this pathway, thereby promoting relaxation through both decreased Ca2+ mobilization and increased MLCP activity.
Caption: Bunazosin's mechanism of action in smooth muscle cells.
Quantitative Pharmacological Data
The affinity and potency of Bunazosin have been characterized in various in vitro and in vivo studies.
Binding Affinity (Ki) and Potency (pA2)
The following table summarizes the binding affinity (Ki) and functional potency (pA2) of Bunazosin for adrenergic receptors.
| Receptor Subtype | Tissue/System | Parameter | Value | Reference |
| α1-Adrenoceptor | Porcine Aortic Membranes | Ki | 0.29 nM | |
| α2-Adrenoceptor | Porcine Aortic Membranes | Ki | 350 nM | |
| α1-Adrenoceptor | Human Renal Medulla | Ki | 49 nM | [2] |
| α1-Adrenoceptor | Human Prostate | Kd | 0.55 nM | |
| α1-Adrenoceptor (α1H subtype) | Rat Aorta | pA2 | 9.4 | [1] |
| α1-Adrenoceptor | Rabbit Proximal Urethra | pA2 | 8.39 | [5] |
Note: A direct comparative study of Bunazosin's binding affinity for the cloned human α1A, α1B, and α1D adrenoceptor subtypes was not available in the reviewed literature.
Functional Potency (IC50/EC50)
While specific IC50/EC50 values for Bunazosin-induced smooth muscle relaxation are tissue-dependent and vary across studies, its potent antagonist activity is well-established. For instance, in rabbit proximal urethra, Bunazosin competitively antagonized norepinephrine-induced contractions with a KB value of 4.1 nM.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Bunazosin in smooth muscle relaxation.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is designed to determine the binding affinity (Ki) of Bunazosin for α1-adrenoceptors using [3H]-Prazosin as the radioligand.
References
- 1. Alpha 1-adrenoceptor subtypes mediating contraction of the femoral artery in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor subtype in the rat prostate is preferentially the alpha 1A type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]bunazosin, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ocular Hypotensive Effects of Bunazosin Hydrochloride: A Technical Overview of its Impact on Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunazosin (B1200336) hydrochloride, a selective alpha-1 adrenergic receptor antagonist, has demonstrated significant efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. This technical guide provides a comprehensive analysis of the mechanism of action of bunazosin, focusing on its effects on aqueous humor dynamics. Through a detailed examination of preclinical and clinical data, this document elucidates the pharmacological basis for bunazosin's IOP-lowering properties, primarily attributed to an enhancement of uveoscleral outflow. This guide synthesizes quantitative data from key studies, details the experimental protocols utilized for these assessments, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Elevated intraocular pressure is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The regulation of IOP is dependent on the delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow). Pharmacological intervention remains a cornerstone of glaucoma therapy, with various classes of drugs targeting different aspects of aqueous humor dynamics.
Bunazosin hydrochloride is a selective antagonist of alpha-1 adrenergic receptors.[1][2] Initially developed as an antihypertensive agent, its topical application has been shown to effectively lower IOP.[3][4] This guide delves into the technical aspects of bunazosin's effects on the eye, providing a detailed resource for the scientific community.
Mechanism of Action: Alpha-1 Adrenergic Blockade
Bunazosin exerts its ocular hypotensive effect by selectively blocking alpha-1 adrenergic receptors in the eye.[1][2] These receptors are G protein-coupled receptors associated with the Gq heterotrimeric G protein.[3] The signaling cascade initiated by the activation of alpha-1 adrenergic receptors leads to smooth muscle contraction.[5]
By antagonizing these receptors in the ciliary muscle and trabecular meshwork, bunazosin leads to muscle relaxation and alterations in the cellular cytoskeleton, which in turn facilitates the outflow of aqueous humor.[1][3]
Signaling Pathway
The binding of an agonist to the alpha-1 adrenergic receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[3][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Bunazosin, as an antagonist, inhibits this pathway, leading to smooth muscle relaxation. A key downstream effector is the RhoA/Rho-kinase (ROCK) pathway, which plays a crucial role in regulating the contractility of the trabecular meshwork and ciliary muscle.[6][7] Inhibition of this pathway is associated with increased aqueous humor outflow.[6][7][8]
Effects on Aqueous Humor Dynamics: Quantitative Data
Clinical and preclinical studies have consistently demonstrated the IOP-lowering effect of bunazosin. This effect is primarily achieved by enhancing the uveoscleral outflow of aqueous humor, with minimal impact on aqueous humor formation or trabecular outflow facility in some studies.
Intraocular Pressure Reduction
Topical administration of bunazosin leads to a significant and dose-dependent reduction in IOP in both normotensive and hypertensive eyes.
| Study Subject | Bunazosin Concentration | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | Maximum Decrease (mmHg) | p-value | Reference(s) |
| Normal Human Volunteers | 0.1% (single dose) | Not specified | Not specified | 2.0 ± 0.5 | <0.05 | [9][10] |
| Glaucoma Patients (adjunct to Latanoprost) | Not specified (twice daily) | 18.2 ± 3.4 | 16.6 ± 3.5 (at 8 weeks) | 1.6 | 0.008 | [11] |
| Normotensive Rabbits | 0.1% (twice daily for 4 days) | 19.6 ± 1.1 | 13.4 ± 0.8 | 6.2 | <0.001 | [12][13] |
| Normotensive Rabbits | 0.05% (for 4 weeks) | Not specified | Not specified | 1.7 ± 0.6 | <0.05 | [13][14] |
Aqueous Humor Outflow
The primary mechanism for IOP reduction by bunazosin is the enhancement of uveoscleral outflow. Studies have shown a significant increase in this unconventional outflow pathway, while the effects on trabecular outflow and aqueous humor production appear to be minimal in human studies.
| Parameter | Study Subject | Bunazosin Concentration | Change from Baseline | p-value | Reference(s) |
| Uveoscleral Outflow | Rabbits | 0.1% | Significantly increased | <0.05 | [12][13] |
| Total Outflow Facility | Rabbits | 0.1% | Significantly increased | <0.02 | [12][13] |
| Tonographic Outflow Facility | Normal Human Volunteers | 0.1% | No significant influence | Not significant | [1][15] |
| Aqueous Flow Rate | Normal Human Volunteers | 0.1% | No significant influence | Not significant | [1][15] |
| Aqueous Flow Rate | Rabbits (long-term) | 0.05% | No significant influence | Not significant | [13][14] |
Experimental Protocols
The quantitative data presented above were obtained through a series of well-established experimental protocols designed to measure different aspects of aqueous humor dynamics.
Fluorophotometry for Aqueous Humor Flow Rate
This non-invasive technique is used to measure the rate of aqueous humor formation.
Methodology:
-
Tracer Application: A fluorescent tracer, typically fluorescein, is applied topically to the cornea.[16][17][18]
-
Tracer Distribution: The tracer penetrates the cornea and enters the anterior chamber, where it mixes with the aqueous humor.[19]
-
Fluorescence Measurement: A scanning ocular fluorophotometer is used to measure the concentration of the tracer in the cornea and anterior chamber at multiple time points.[16][20]
-
Flow Calculation: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate.[20] In some protocols, acetazolamide (B1664987) is administered to suppress aqueous production, and the change in flow is used to calculate outflow facility.[7][21]
Tonography for Outflow Facility
Tonography is a non-invasive method used to estimate the facility of aqueous humor outflow through the trabecular meshwork.
References
- 1. Effects of this compound on ciliary muscle constriction and matrix metalloproteinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Ocular responses in healthy subjects to topical bunazosin 0.3%--an alpha 1-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Greater Outflow Facility Increase After Targeted Trabecular Bypass in Angiographically Determined Low-Flow Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Changes in intraocular pressure and aqueous humor dynamics of normal human eyes after topical application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased uveoscleral outflow as a possible mechanism of ocular hypotension caused by prostaglandin F2 alpha-1-isopropylester in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bunazosin reduces intraocular pressure in rabbits by increasing uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effects of long-term application of this compound eye drops on the aqueous flow rate and blood-aqueous barrier permiability in rabbit eyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Fluorophotometric study of intravenous carbonic anhydrase inhibitors in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Effects of Growth and Development on Aqueous Humor Dynamics in Male Dutch Belted Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
The historical development of Bunazosin as a therapeutic agent
An In-depth Exploration of the Discovery, Pharmacological Profile, and Clinical Applications of a Selective α1-Adrenoceptor Antagonist
Abstract
This technical guide provides a comprehensive overview of the historical development of Bunazosin (B1200336) as a therapeutic agent. Initially investigated for the management of hypertension and benign prostatic hyperplasia (BPH), Bunazosin's unique pharmacological profile has led to its successful repositioning as a topical treatment for glaucoma. This document details the chronology of its development, delves into its mechanism of action through α1-adrenoceptor antagonism, presents key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies that have been pivotal in characterizing this drug. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: From Systemic to Topical Application
Bunazosin is a quinazoline (B50416) derivative that functions as a potent and selective antagonist of α1-adrenergic receptors.[1] It was initially developed for the systemic treatment of hypertension and benign prostatic hyperplasia (BPH).[2][3] The therapeutic rationale for these indications was based on the understanding that blocking α1-adrenoceptors on vascular smooth muscle leads to vasodilation and a reduction in blood pressure, while antagonism of these receptors in the prostate and bladder neck reduces smooth muscle tone and improves urinary outflow in BPH.[3]
A significant evolution in the therapeutic application of Bunazosin came with the discovery of its efficacy in reducing intraocular pressure (IOP). This led to its development and subsequent approval in Japan as a topical ophthalmic solution for the treatment of glaucoma.[2] The primary mechanism for its IOP-lowering effect is the enhancement of aqueous humor outflow through the uveoscleral pathway.[2] Furthermore, evidence suggests that Bunazosin may also improve blood flow to the ocular nerve, offering a potential neuroprotective benefit.[2]
Chemical Properties and Synthesis
Bunazosin hydrochloride is chemically identified as 1-(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl)butan-1-one. Its chemical structure is characterized by a 4-amino-6,7-dimethoxyquinazoline core, which is common to other α1-adrenoceptor antagonists like prazosin.
While a detailed, step-by-step synthesis scheme for Bunazosin is proprietary, the general synthesis of quinazoline-based α1-blockers provides a logical framework for its production. The process typically involves the construction of the 4-amino-6,7-dimethoxyquinazoline nucleus followed by the coupling of the diazepine (B8756704) butyryl side chain.
Caption: Conceptual workflow for the chemical synthesis of Bunazosin.
Mechanism of Action: α1-Adrenoceptor Antagonism
Bunazosin exerts its therapeutic effects by selectively blocking α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.
Signaling Pathway
The α1-adrenoceptor is coupled to the Gq family of G-proteins. When an agonist binds, it triggers the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.
Bunazosin, as an antagonist, binds to the α1-adrenoceptor but does not induce the conformational change necessary for G-protein activation, thereby inhibiting this entire signaling cascade.
Caption: Signaling cascade initiated by α1-adrenoceptor activation and its inhibition by Bunazosin.
Preclinical Pharmacology
The pharmacological properties of Bunazosin have been extensively characterized in various preclinical models. These studies were crucial in establishing its selectivity, efficacy, and safety profile prior to human trials.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of Bunazosin for α1-adrenoceptors. These experiments quantify the binding of a radiolabeled ligand (e.g., [3H]bunazosin) to receptors in tissue membrane preparations.
Table 1: Bunazosin Binding Affinity Data
| Tissue Source | Radioligand | Parameter | Value |
| Human Prostate (BPH) | [3H]bunazosin | K_d_ | 0.55 ± 0.04 nM |
| Human Prostate (BPH) | [3H]bunazosin | B_max_ | 676 ± 33 fmol/mg protein |
Data sourced from a study on human prostates with benign prostatic hypertrophy.[4]
In Vivo and Ex Vivo Studies
Preclinical studies in animal models have been instrumental in demonstrating the therapeutic effects of Bunazosin.
Experimental Protocol: IOP Reduction in Rabbits and Cats
A common experimental design to assess the ocular hypotensive effects of Bunazosin involves the following steps:
-
Animal Model: Normotensive rabbits and cats are used. Experimentally induced ocular hypertension models (e.g., water-loading or α-chymotrypsin injection) can also be employed.[6]
-
Drug Administration: this compound ophthalmic solution (at varying concentrations, e.g., 0.005% to 0.1%) is topically applied to one or both eyes. A vehicle-only solution serves as the control.[6]
-
IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals post-instillation using a tonometer.
-
Pupillary Diameter Measurement: Pupillary diameter is monitored to assess for potential side effects like miosis.
-
Data Analysis: Changes in IOP from baseline are calculated and compared between the Bunazosin-treated and control groups using appropriate statistical tests.
Caption: Generalized workflow for preclinical evaluation of Bunazosin's effect on IOP.
Clinical Development
Bunazosin has undergone clinical trials for both its systemic and topical applications, leading to its establishment as a therapeutic agent for BPH, hypertension, and glaucoma.
Benign Prostatic Hyperplasia (BPH)
Early clinical development focused on the utility of oral Bunazosin for symptomatic BPH. A notable study was a double-blind, placebo-controlled trial involving patients with BPH.[7]
Table 2: Key Clinical Trial Results for Bunazosin in BPH
| Study Design | Patient Population | Dosage | Key Outcome |
| Double-blind, Placebo-controlled | 174 patients with BPH | 3-12 mg/day (oral) | Significant improvement in subjective symptoms and objective parameters (uroflowmetry) |
Data from a multicenter clinical study.[8]
Protocol Snapshot: BPH Clinical Trial
-
Inclusion Criteria: Male patients with symptomatic BPH, confirmed by urodynamic studies.
-
Design: A double-blind, placebo-controlled, dose-ranging study.
-
Treatment Arms: Placebo vs. multiple oral dosage regimens of this compound.
-
Primary Endpoints: Improvement in subjective symptom scores (e.g., International Prostate Symptom Score) and objective measures like maximum urinary flow rate (Qmax).
-
Duration: Typically 4-12 weeks of treatment.
Glaucoma
The repositioning of Bunazosin for glaucoma was supported by robust clinical data demonstrating its IOP-lowering efficacy when applied topically.
Table 3: Key Clinical Trial Results for Topical Bunazosin in Glaucoma
| Study Design | Patient Population | Dosage | Key Outcome |
| One-year follow-up study | 98 elderly patients with Normal-Tension Glaucoma (NTG) | 0.01% ophthalmic solution (added to or switched from previous therapy) | Significant and sustained IOP reduction (15.0 ± 2.5 mmHg at baseline to 13.4 ± 2.4 mmHg at 52 weeks, P < 0.0001) |
Data from a one-year follow-up study in elderly NTG patients.[9]
Protocol Snapshot: Glaucoma Clinical Trial
-
Inclusion Criteria: Patients diagnosed with open-angle glaucoma or ocular hypertension, with baseline IOP within a specified range.
-
Design: Randomized, double-masked, placebo- or active-controlled studies. Crossover designs have also been utilized.
-
Treatment Arms: Bunazosin ophthalmic solution (e.g., 0.01%) vs. placebo or another IOP-lowering agent.
-
Primary Endpoint: Mean change in IOP from baseline at specified time points.
-
Secondary Endpoints: Visual field preservation, safety, and tolerability (e.g., incidence of conjunctival hyperemia).
Pharmacokinetics
The pharmacokinetic profile of Bunazosin varies depending on its route of administration.
Table 4: Summary of Bunazosin Pharmacokinetic Parameters
| Route | Parameter | Observation |
| Oral | Absorption | Absorbed from the gastrointestinal tract. |
| Oral | Metabolism | Undergoes first-pass metabolism in the liver. |
| Oral | Excretion | Primarily excreted through urine as metabolites. |
| Topical | Systemic Absorption | Minimal systemic absorption, leading to a favorable side-effect profile. |
General pharmacokinetic properties based on available literature.[3]
Conclusion
The historical development of Bunazosin exemplifies a successful trajectory from a systemically administered agent for BPH and hypertension to a topically applied therapy for glaucoma. Its well-characterized mechanism of action as a selective α1-adrenoceptor antagonist, supported by extensive preclinical and clinical data, has established its place in the therapeutic armamentarium. The transition to a topical formulation for glaucoma highlights the importance of continued research in drug delivery and formulation to optimize therapeutic benefit and minimize systemic side effects. Future research may further elucidate the potential neuroprotective effects of Bunazosin and its role in managing various ocular ischemic conditions.
References
- 1. apexbt.com [apexbt.com]
- 2. Bunazosin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [3H]bunazosin, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [A double-blind trial on the effect of alpha-adrenergic blocker (this compound) in the symptomatic treatment of prostatism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical study of this compound, an alpha 1-adrenergic blocker, in benign prostatic obstruction and neurogenic bladder dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Bunazosin Hydrochloride: In Vivo Efficacy in Rabbit Glaucoma Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vivo studies of bunazosin (B1200336) hydrochloride in rabbit models of glaucoma, offering detailed application notes and standardized protocols to guide future research and development. Bunazosin hydrochloride, a selective alpha-1 adrenergic antagonist, has demonstrated notable efficacy in reducing intraocular pressure (IOP), a key therapeutic target in glaucoma management.
Quantitative Data Summary
The ocular hypotensive effects of this compound have been quantified in various studies using rabbit models. The data below is collated for comparative analysis.
| Bunazosin Concentration | Dosing Regimen | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | IOP Reduction (mmHg) | Percent IOP Reduction (%) | Key Observations |
| 0.1% | Twice daily for 4 days | 19.6 ± 1.1 | 13.4 ± 0.8 | 6.2 | 31.6 | Statistically significant (P<0.001) IOP reduction observed 3 hours after the seventh dose.[1] |
| 0.05% | Continuous application for 4 weeks | Not Specified | Not Specified | 1.7 ± 0.6 | Not Specified | Demonstrates sustained, albeit modest, IOP reduction with long-term administration.[2] |
| 0.1% | Single dose | Not Specified | Not Specified | Not Specified | Not Specified | A single application was effective in lowering IOP in a normal rabbit eye.[3][4] |
| 0.01% | Two topical administrations | Not Specified | Not Specified | Not Specified | Not Specified | This lower concentration was found to be effective in improving ocular blood flow.[5][6] |
Mechanism of Action and Signaling Pathway
This compound exerts its ocular hypotensive effect by selectively blocking alpha-1 adrenergic receptors within the eye. This antagonism leads to the relaxation of the ciliary muscle, which in turn increases the outflow of aqueous humor through the uveoscleral pathway.[1] This mechanism provides an alternative therapeutic approach to conventional glaucoma medications. The potential involvement of prostaglandins (B1171923) in this process has been investigated but remains equivocal.[1]
Caption: Proposed signaling pathway of this compound in reducing intraocular pressure.
Experimental Protocols
The following protocols are synthesized from established methodologies for the in vivo evaluation of this compound in rabbit models of glaucoma.
Animal Model Selection and Care
-
Species: New Zealand Albino rabbits are a well-established model for these studies.[1] Note that pigmented rabbits may exhibit different pharmacological responses.
-
Health and Acclimation: All animals must be in good health, devoid of any ocular pathologies, and properly acclimated to the laboratory setting prior to the commencement of any experimental procedures.
-
Ethical Considerations: All animal experiments must be conducted in strict adherence to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and receive prior approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Induction of Experimental Glaucoma
A sustained elevation of intraocular pressure is essential for modeling glaucoma. The following are validated methods for inducing ocular hypertension in rabbits:
-
Alpha-Chymotrypsin-Induced Ocular Hypertension (Chronic Model):
-
Administer appropriate general anesthesia to the rabbit.
-
Apply a topical anesthetic to the eye.
-
Perform an intracameral injection of 75 units of alpha-chymotrypsin into the posterior chamber.[7]
-
Monitor the animal for a period of 2 to 3 weeks to allow for the development of stable ocular hypertension, which is often accompanied by progressive buphthalmos.[7]
-
-
Laser-Induced Ocular Hypertension (Chronic Model):
-
Under general anesthesia, apply argon laser photocoagulation to the trabecular meshwork of the rabbit eye.[4]
-
The laser parameters should be carefully optimized to achieve a consistent and sustained elevation in IOP.
-
Regularly monitor IOP over several weeks to confirm the establishment of a stable hypertensive state.
-
Drug Formulation and Administration
-
Formulation: Prepare this compound as a sterile ophthalmic solution in concentrations ranging from 0.01% to 0.1%.[1][5]
-
Route of Administration: Administer the formulation via topical instillation into the conjunctival sac of the eye with induced glaucoma.
-
Dosing Regimen:
-
Control: The contralateral eye or a separate cohort of animals should receive a vehicle control.
Measurement of Intraocular Pressure
-
Instrumentation: A pneumatonometer is a reliable instrument for IOP measurement in rabbits.[1]
-
Procedure:
-
Apply a topical anesthetic to the cornea.
-
Gently retract the eyelids.
-
Position the tonometer probe perpendicular to the central cornea to obtain a reading.
-
Record the average of multiple readings to ensure precision.
-
-
Measurement Schedule:
-
Establish a baseline IOP prior to treatment initiation.
-
Conduct post-administration IOP measurements at multiple time points to characterize the drug's onset and duration of action.
-
In multiple-dose studies, measure IOP before and after the final dose administration.[1]
-
Advanced Mechanistic Studies (Optional)
To further elucidate the mechanism of action, the following assessments can be performed:
-
Uveoscleral Outflow: Quantify using a tracer infusion technique.[1]
-
Total Outflow Facility: Measure using a two-level constant-pressure infusion method.[1]
-
Aqueous Humor Flow Rate: Determine using fluorophotometry.[1]
Experimental Workflow Diagram
The diagram below outlines a typical workflow for an in vivo study of bunazosin in a rabbit model of glaucoma.
Caption: A typical experimental workflow for the in vivo evaluation of bunazosin in a rabbit model of glaucoma.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
For a more in-depth understanding of the drug's behavior, PK/PD modeling is recommended.[7][8] This involves quantifying bunazosin concentrations in key ocular tissues, such as the tear fluid, aqueous humor, cornea, and iris-ciliary body, often utilizing High-Performance Liquid Chromatography (HPLC).[8]
Ocular Blood Flow Assessment
Bunazosin has also been reported to have beneficial effects on ocular blood flow.[5][6] To investigate this, studies may incorporate:
-
Induction of Ocular Ischemia: This can be achieved through the systemic administration of a nitric oxide synthase (NOS) inhibitor, such as L-NAME.[5][6]
-
Blood Flow Measurement: Ocular blood flow can be assessed using techniques like laser speckle flowgraphy.[5]
-
Functional Evaluation: The functional impact of altered blood flow can be determined by recording visual-evoked potentials (VEPs).[5][6]
References
- 1. [Experimental alpha-chymotrypsin model of glaucoma in the rabbit: histopathological studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous intraocular pressure measurement by telemetry in alpha-chymotrypsin-induced glaucoma model in the rabbit: effects of timolol, dorzolamide, and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of adrenergic agents on alpha-chymotrypsin-induced ocular hypertension in albino and pigmented rabbits: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laser-induced glaucoma in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental alphachymotrypsin glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bunazosin Hydrochloride in Murine Models of Myopia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Bunazosin Hydrochloride (BH), an α1-adrenergic receptor antagonist, in murine models of lens-induced myopia (LIM). The information is collated from peer-reviewed research and is intended to guide the design and execution of preclinical studies investigating potential anti-myopia therapies.
Introduction
Myopia, or nearsightedness, is a growing global health concern.[1][2][3] Its progression is associated with axial elongation of the eye and thinning of the choroid and sclera.[1][4] Reduced choroidal blood perfusion (ChBP) is hypothesized to induce scleral hypoxia, triggering scleral remodeling and contributing to myopia development.[1][4]
This compound is a selective α1-adrenergic receptor antagonist that has demonstrated efficacy in suppressing myopia progression in murine models.[1][5] It is believed to act by increasing choroidal blood flow, thereby counteracting the hypoxic conditions that lead to scleral remodeling and axial elongation.[1][4][5] These notes provide the necessary protocols to investigate the therapeutic potential of this compound in a laboratory setting.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in a lens-induced myopia murine model.
Table 1: Effect of this compound (0.01% Eye Drops) on Ocular Parameters in LIM Mice [1][2][3]
| Parameter | Control Group (-30 D Lens) | Bunazosin HCl Group (-30 D Lens) | P-value |
| Change in Refractive Error (D) | -13.65 ± 5.69 | +2.55 ± 4.30 | < 0.001 |
| Change in Axial Length (mm) | 0.226 ± 0.013 | 0.183 ± 0.023 | < 0.05 |
| Change in Choroidal Thickness (µm) | -2.01 ± 1.80 | +1.88 ± 1.27 | < 0.001 |
| Change in Scleral Thickness (µm) | 11.41 ± 3.91 | 19.72 ± 4.01 | < 0.01 |
| Choroidal Blood Perfusion (%) | 52.0 ± 4.1 | 59.5 ± 6.3 | < 0.05 |
Data presented as mean difference ± standard error.
Table 2: Dose-Dependent Effect of this compound Eye Drops on Myopia Progression [1]
| Treatment Group (-30 D Lens) | Myopic Shift in Refractive Error |
| PBS (Control) | Significant myopic shift (P < 0.001) |
| 0.0001% Bunazosin HCl | Significant myopic shift (P < 0.001) |
| 0.001% Bunazosin HCl | Significant myopic shift (P < 0.001) |
| 0.01% Bunazosin HCl | No significant myopic shift |
Experimental Protocols
Lens-Induced Myopia (LIM) Murine Model
This protocol describes the induction of myopia in mice using negative diopter lenses.
Materials:
-
0 diopter (D) lenses (for contralateral control eye)
-
Custom-made lens holders or goggles for mice
-
Animal housing with a standard 12-hour light/dark cycle
Procedure:
-
At 3 weeks of age, anesthetize the C57BL/6J mice.
-
Fit a 0 D lens to the contralateral eye to serve as an internal control.[5]
-
House the mice individually to prevent lens dislodgement.
-
Maintain the lenses on the mice for a period of 3 weeks.[1][2][3]
-
Perform regular checks to ensure the lenses are in place and the eyes are healthy.
Administration of this compound
This compound can be administered systemically via intraperitoneal injection or topically as eye drops.[1]
3.2.1. Intraperitoneal (IP) Injection
-
Drug Preparation: Prepare a 0.01% solution of this compound in a sterile vehicle (e.g., Phosphate Buffered Saline - PBS).
-
Administration: Administer the solution via IP injection once daily for the 3-week duration of myopia induction.[5]
3.2.2. Topical Eye Drop Administration
-
Drug Preparation: Prepare this compound eye drops at concentrations of 0.0001%, 0.001%, and 0.01% in a sterile ophthalmic solution vehicle (e.g., PBS).[1] The commercial formulation for glaucoma, Detantol®, is a 0.01% BH solution.[1]
-
Administration: Instill one drop into the myopia-induced eye once daily for the 3-week duration.[5]
Measurement of Ocular Parameters
3.3.1. Refractive Error
-
Procedure: Measure the refractive error of both eyes at baseline (3 weeks of age) and at the end of the experimental period (6 weeks of age).[1][2][3]
3.3.2. Axial Length and Choroidal Thickness
-
Instrument: Spectral Domain Optical Coherence Tomography (SD-OCT) system.[1][5]
-
Procedure: Acquire images of the posterior segment of the eye to measure the axial length and choroidal thickness at baseline and at the end of the study.[1][2][3]
3.3.3. Choroidal Blood Perfusion
-
Instrument: Swept-Source Optical Coherence Tomography (SS-OCT) angiography.[5]
-
Procedure: Evaluate the choroidal blood flow in the posterior pole of the eye at the end of the 3-week treatment period.
3.3.4. Scleral Thickness
-
Procedure:
-
At the end of the experiment, euthanize the mice and enucleate the eyes.
-
Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the eyes for paraffin (B1166041) embedding and sectioning.
-
Stain the sections with a suitable stain (e.g., Hematoxylin and Eosin).
-
Measure the scleral thickness at the posterior pole using a microscope with calibrated imaging software.
-
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed mechanism of action of this compound in myopia and the experimental workflow.
Caption: Proposed mechanism of this compound in myopia.
Caption: Experimental workflow for studying Bunazosin HCl in LIM mice.
Discussion and Further Considerations
-
Mechanism of Action: this compound, as an α1-adrenergic antagonist, likely induces vasodilation of the choroidal vessels, leading to increased blood flow.[1][6] This counteracts the choroidal thinning and subsequent scleral hypoxia associated with myopia development.[1][4] Further research is needed to elucidate the precise downstream molecular pathways involved in the inhibition of scleral remodeling.[4]
-
Comparison with Other Treatments: The myopia-suppressive effect of this compound eye drops has been shown to be higher than that of other glaucoma eye drops and α1-blockers like prazosin (B1663645) and urapidil.[1]
-
Clinical Relevance: These findings suggest that this compound, a drug already in clinical use for glaucoma, could be repositioned for the treatment of myopia.[1][3] However, further studies are required to confirm its efficacy and long-term safety in humans.[1][3]
-
Animal Model Limitations: The lens-induced myopia model in mice is a well-established and valuable tool. However, it is important to consider the anatomical and physiological differences between the murine and human eye when translating these findings.
References
- 1. Topical Application of this compound Suppresses Myopia Progression With an Increase in Choroidal Blood Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical Application of this compound Suppresses Myopia Progression With an Increase in Choroidal Blood Perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Topical Administration of Bunazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunazosin (B1200336) is a potent and selective alpha-1 adrenergic receptor antagonist.[1][2] Initially developed for hypertension, its topical formulation, most notably as a 0.01% ophthalmic solution, has been approved in Japan for the treatment of glaucoma and ocular hypertension.[1][3] These application notes provide a comprehensive overview of the experimental protocols for the topical administration of Bunazosin, drawing from preclinical and clinical research. The document details its mechanism of action, formulation considerations, and analytical methods for its quantification in biological samples.
Bunazosin's primary mechanism of action involves the blockade of alpha-1 adrenergic receptors, which are present in the smooth muscle of blood vessels and the ciliary body of the eye.[2][4] This antagonism leads to vasodilation and an increase in uveoscleral outflow of aqueous humor, resulting in a reduction of intraocular pressure (IOP).[3][5] Recent studies have also explored its potential in improving ocular blood flow and suppressing the progression of myopia.[6][7]
Signaling Pathway of Bunazosin
Bunazosin hydrochloride acts as a selective antagonist of alpha-1 adrenergic receptors. In the eye, these receptors are involved in the regulation of aqueous humor dynamics and vascular tone. The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 receptors on the ciliary muscle and trabecular meshwork influences aqueous humor outflow. By blocking these receptors, Bunazosin is thought to increase the uveoscleral outflow, the secondary drainage pathway for aqueous humor, thereby lowering intraocular pressure. Furthermore, its vasodilatory effect on ocular blood vessels may enhance blood flow to the optic nerve head and choroid.
Data Presentation
Table 1: Preclinical Efficacy of Topical Bunazosin in Animal Models
| Animal Model | Bunazosin Concentration | Dosing Regimen | Primary Outcome | Results | Reference(s) |
| Normotensive Rabbits | 0.005% - 0.1% | Single dose | IOP Reduction | Dose-dependent significant lowering of IOP. | [8][9] |
| Normotensive Cats | 0.005% - 0.1% | Single dose | IOP Reduction | Dose-dependent significant lowering of IOP. | [8][9] |
| Hypertensive Rabbits | 0.1% | Single dose | IOP Reduction | Significant lowering of IOP in water-loaded and alpha-chymotrypsin models. | [8] |
| Rabbits | 0.01% | Single dose | Retinal Artery Constriction | Inhibited phenylephrine (B352888) and endothelin-1 (B181129) induced vasoconstriction. | [1] |
| Rabbits | 0.01% | Twice daily for 2 hours | Ocular Blood Flow | Preserved optic nerve head blood flow after L-NAME induced impairment. | [6] |
| C57BL/6J Mice | 0.001%, 0.01% | Daily for 3 weeks | Myopia Progression | Suppressed myopic shift, axial elongation, and choroidal thinning. | [7][10] |
| Guinea Pigs | 0.01% | Twice daily for 3 weeks | IOP and Refractive Error | Reduced IOP and a trend towards less myopia. | [4] |
Table 2: Clinical Efficacy of Topical Bunazosin in Humans
| Study Population | Bunazosin Concentration | Dosing Regimen | Primary Outcome | Results | Reference(s) |
| Healthy Volunteers | 0.3% | Single dose | IOP Reduction | Significant reduction in IOP over 10 hours. | [11][12] |
| Healthy Volunteers | 0.025% - 0.2% | Single dose | IOP Reduction | Dose-dependent significant lowering of IOP. | [5] |
| Elderly NTG Patients | 0.01% | Addition/switch, 52-week follow-up | IOP Reduction | Significant and persistent decrease in IOP. | [13] |
Experimental Protocols
Protocol 1: Evaluation of IOP Reduction in a Rabbit Model
This protocol is based on methodologies for assessing the ocular hypotensive effects of topically applied Bunazosin in rabbits.[8][9]
1. Animal Model:
-
Species: New Zealand White or Dutch rabbits.
-
Weight: 1.5 - 2.0 kg.
-
Housing: Housed in an air-conditioned room at approximately 23°C and 55% humidity with a 12-hour light-dark cycle.[1]
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound ophthalmic solution (e.g., 0.01%, 0.05%, 0.1%) and vehicle control.
-
Topical anesthetic (e.g., 0.4% oxybuprocaine (B1678074) hydrochloride).[1]
-
Tonometer suitable for rabbits (e.g., pneumatonometer).
-
Pipettor for instillation (e.g., 50 µL).
3. Procedure:
-
Baseline IOP Measurement: Measure the baseline intraocular pressure in both eyes of each rabbit before treatment.
-
Anesthesia: Apply one drop of topical anesthetic to each eye before tonometry.
-
Drug Administration: Instill a single 50 µL drop of the Bunazosin solution into one eye (randomly assigned), and the vehicle into the contralateral eye.
-
Post-dosing IOP Measurements: Measure IOP at predetermined time points after instillation (e.g., 1, 2, 3, 4, 6, and 8 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the IOP reduction.
Protocol 2: Evaluation of Bunazosin's Effect on Myopia Progression in a Mouse Model
This protocol is adapted from studies investigating the efficacy of Bunazosin in suppressing lens-induced myopia in mice.[7][10]
1. Animal Model:
-
Species: C57BL/6J mice.
-
Age: 3 weeks old at the start of the experiment.
-
Housing: Standard laboratory conditions.
-
Ethics: All procedures should be in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
2. Materials:
-
This compound ophthalmic solution (e.g., 0.001%, 0.01%) and vehicle control (e.g., PBS).
-
-30 diopter (D) lenses for inducing myopia and 0 D lenses for control.
-
Infrared photorefractor for measuring refractive error.
-
Spectral-domain optical coherence tomography (SD-OCT) system for measuring axial length and choroidal thickness.
-
Mydriatic eye drops (e.g., 0.5% tropicamide (B1683271) and 0.5% phenylephrine).[10]
-
Anesthetic cocktail for mice (e.g., midazolam, medetomidine, and butorphanol (B1668111) tartrate).[10]
3. Procedure:
-
Baseline Measurements: Before lens attachment, measure baseline refractive error, axial length, and choroidal thickness in all mice. Anesthetize the mice and apply mydriatic drops for these measurements.
-
Induction of Myopia: Attach a -30 D lens to one eye of each mouse to induce myopia. The contralateral eye can serve as a control or be fitted with a 0 D lens.
-
Treatment Groups: Divide the mice into groups:
-
Lens-induced myopia (LIM) + Vehicle
-
LIM + 0.001% Bunazosin
-
LIM + 0.01% Bunazosin
-
-
Drug Administration: Administer one drop of the respective solution to the treated eye daily for the duration of the study (e.g., 3 weeks).
-
Follow-up Measurements: At the end of the treatment period, repeat the measurements of refractive error, axial length, and choroidal thickness.
-
Data Analysis: Compare the changes in ocular biometric parameters between the treatment groups and the control group using appropriate statistical methods (e.g., two-way ANOVA).
Protocol 3: Formulation of Bunazosin Ophthalmic Solution for Research
For research purposes, a simple aqueous solution of this compound can be prepared. Commercial ophthalmic solutions contain various excipients to ensure stability, sterility, and patient comfort.[14]
1. Materials:
-
This compound powder.
-
Sterile, purified water or a suitable buffer solution (e.g., phosphate-buffered saline).
-
Sterilizing filter (0.22 µm pore size).
-
Sterile containers (e.g., eye dropper bottles).
2. Procedure:
-
Dissolution: Accurately weigh the required amount of this compound powder to achieve the desired concentration (e.g., 1 mg for a 0.01% w/v solution in 10 mL).
-
Solubilization: Dissolve the powder in the sterile vehicle with gentle agitation.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile container under aseptic conditions (e.g., in a laminar flow hood).
-
Storage: Store the prepared solution under appropriate conditions, typically refrigerated and protected from light, to maintain stability.[15]
Note on Formulation for Transdermal Delivery: For transdermal applications, Bunazosin can be incorporated into ointments or gels. A patent for a percutaneous preparation suggests using a base containing glycerin mono/dicaprylate and cetyl lactate (B86563) to enhance skin penetration.[2]
Protocol 4: Quantification of Bunazosin in Biological Samples (Aqueous Humor) by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying Bunazosin in biological fluids.[3][11]
1. Sample Collection:
-
Anesthesia: Anesthetize the animal (e.g., rabbit) according to an approved protocol.
-
Aqueous Humor Aspiration: Using a 30-gauge needle attached to a syringe, carefully aspirate aqueous humor from the anterior chamber of the eye.
-
Storage: Immediately freeze the collected sample at -80°C until analysis.
2. Sample Preparation:
-
Protein Precipitation: To a known volume of aqueous humor, add a protein precipitating agent like acetonitrile.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing Bunazosin.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
3. HPLC Analysis:
-
Chromatographic System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid solution). The exact composition may need optimization.
-
Detection: Monitor the eluent at the appropriate wavelength for Bunazosin.
-
Quantification: Create a calibration curve using standard solutions of Bunazosin of known concentrations. Quantify the amount of Bunazosin in the samples by comparing their peak areas to the calibration curve.
Note on Advanced Analytical Methods: For higher sensitivity and specificity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[16][17] This technique involves similar sample preparation steps followed by analysis on an LC-MS/MS system.
References
- 1. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Ocular pharmacokinetic/ pharmacodynamic modeling for bunazosin after instillation into rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of this compound on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Ocular hypotensive effects of topically applied bunazosin, an alpha 1-adrenoceptor blocker, in rabbits and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical Application of this compound Suppresses Myopia Progression With an Increase in Choroidal Blood Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ocular responses in healthy subjects to topical bunazosin 0.3%--an alpha 1-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ophthalmic Preparations | Pharmlabs [pharmlabs.unc.edu]
- 15. medkoo.com [medkoo.com]
- 16. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Bunazosin Hydrochloride in Tissue Samples
Introduction
Bunazosin hydrochloride is a potent and selective alpha-1 adrenoceptor antagonist used in the management of hypertension and benign prostatic hyperplasia. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies, enabling a deeper insight into its mechanism of action, efficacy, and potential off-target effects. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of drugs and their metabolites in biological matrices.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in tissue samples using a reverse-phase HPLC method with UV detection. The described method is intended as a comprehensive guideline for researchers, scientists, and drug development professionals. Method development and validation are essential for adapting this protocol to specific tissue types and research questions.[1][3][4]
Principle
The method involves the homogenization of tissue samples, followed by the extraction of this compound from the tissue matrix. The extract is then analyzed by reverse-phase HPLC, where Bunazosin is separated from endogenous components on a C18 column and quantified by UV detection. The concentration of Bunazosin in the tissue sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the analyte.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Prazosin Hydrochloride)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Perchloric acid
-
Sodium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Water, purified (e.g., Milli-Q or equivalent)
-
Tissue samples of interest (e.g., liver, kidney, heart)
-
Phosphate buffered saline (PBS), pH 7.4
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Tissue homogenizer (e.g., rotor-stator or ultrasonic)
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 35:65 v/v) is a common mobile phase for similar compounds. The phosphate buffer can be prepared by dissolving sodium phosphate monobasic in water to a final concentration of 20 mM and adjusting the pH to 3.0 with orthophosphoric acid. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Prazosin Hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 1 µg/mL.
4. Sample Preparation
-
Tissue Homogenization: Accurately weigh approximately 100 mg of the tissue sample. Add 1 mL of ice-cold PBS (pH 7.4) and homogenize the tissue on ice until a uniform consistency is achieved.
-
Protein Precipitation and Extraction: To 500 µL of the tissue homogenate, add 50 µL of the IS working solution (1 µg/mL) and vortex for 30 seconds. Add 1 mL of acetonitrile containing 1% perchloric acid to precipitate proteins and extract the analyte.[5] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 200 µL of the mobile phase. This step can help to concentrate the sample and improve sensitivity.
-
Filtration: Filter the reconstituted sample or the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 20 mM Sodium Phosphate buffer (pH 3.0) (35:65 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector Wavelength: 254 nm
-
Run Time: Approximately 10 minutes
6. Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) to ensure its reliability and reproducibility.[4] Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank tissue samples to ensure no interference from endogenous components at the retention times of Bunazosin and the IS.[6]
-
Linearity and Range: Determined by plotting the peak area ratio (analyte/IS) against the concentration of the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.[5][7]
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision.[9]
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extracted spiked samples to that of post-extracted spiked samples.
-
Stability: The stability of Bunazosin in tissue homogenates should be assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Data Presentation
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20 mM Sodium Phosphate buffer (pH 3.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Bunazosin) | ~ 4.5 min |
| Retention Time (IS) | ~ 6.2 min |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification | 10 ng/mL |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Intra-day Precision (RSD%) | ≤ 15% | < 10% |
| Inter-day Precision (RSD%) | ≤ 15% | < 12% |
| Intra-day Accuracy (%) | 85 - 115% | 92 - 108% |
| Inter-day Accuracy (%) | 85 - 115% | 90 - 110% |
| Recovery (%) | > 80% | ~ 85% |
| Freeze-Thaw Stability | Within ±15% of initial | Stable for 3 cycles |
| Short-term Stability (24h, RT) | Within ±15% of initial | Stable |
| Long-term Stability (-80°C, 1 month) | Within ±15% of initial | Stable |
Visualizations
Caption: Experimental workflow for Bunazosin quantification in tissue.
Caption: HPLC separation and detection pathway.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. jchps.com [jchps.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 8. Measurement of Pharmacokinetics and Tissue Distribution of Four Compounds from Nauclea officinalis in Rat Plasma and Tissues through HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Bunazosin's Effect on Ocular Blood Flow Using Laser Speckle Flowgraphy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Laser Speckle Flowgraphy (LSFG) to quantify the effects of Bunazosin (B1200336), an alpha-1 adrenergic antagonist, on ocular blood flow. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate research and development in ophthalmology.
Introduction to Bunazosin and Ocular Blood Flow
Bunazosin hydrochloride is a selective alpha-1 adrenergic antagonist.[1][2] In ophthalmology, it is primarily used to reduce intraocular pressure (IOP) in patients with glaucoma.[1] Beyond its IOP-lowering effect, Bunazosin has been shown to have a direct impact on ocular circulation, increasing blood flow in the optic nerve head (ONH), retina, and choroid.[3][4][5] This vasodilatory effect is crucial for protecting retinal ganglion cells from ischemic damage, a key factor in the progression of glaucoma.
Laser Speckle Flowgraphy (LSFG) is a non-invasive technology that allows for the real-time, quantitative measurement of blood flow in various ocular tissues, including the ONH, choroid, retina, and iris.[6][7][8] LSFG utilizes the laser speckle phenomenon, where laser light scattered by moving red blood cells creates a speckle pattern. The variation in this pattern is analyzed to determine blood flow velocity.[9] The primary parameter measured by LSFG is the Mean Blur Rate (MBR), which is an index of relative blood flow velocity.[7][9][10]
Mechanism of Action: Bunazosin's Effect on Ocular Vasculature
Bunazosin exerts its vasodilatory effects by blocking alpha-1 adrenergic receptors on the smooth muscle cells of blood vessels. This antagonism inhibits the vasoconstrictive signaling of norepinephrine, leading to vasodilation and a subsequent increase in blood flow.
Experimental Protocols
This section details the protocols for in vivo animal and human studies to assess the effect of Bunazosin on ocular blood flow using LSFG.
Animal Studies (Rabbit Model)
3.1.1. Animal Preparation
-
Healthy adult rabbits are to be used for the study.
-
Anesthetize the animals.
-
Dilate the pupils of the test eye using a mydriatic agent (e.g., 0.5% tropicamide (B1683271) and 0.5% phenylephrine).[11]
-
Position the rabbit securely to ensure stability of the head during LSFG measurements.
3.1.2. LSFG Measurement Protocol
-
Baseline Measurement: Acquire baseline LSFG measurements of the optic nerve head (ONH) prior to any drug administration.
-
Drug Administration: Instill a single drop of 0.01% this compound solution into the conjunctival sac of the test eye. The contralateral eye can receive a placebo (vehicle solution) to serve as a control.
-
Post-instillation Measurements: Perform LSFG measurements at multiple time points after instillation (e.g., 15, 30, 60, and 120 minutes) to capture the time-course of the drug's effect.
-
Data Analysis: Use the LSFG analyzer software to calculate the Mean Blur Rate (MBR) in the ONH. The MBR can be analyzed for the entire ONH (MA), in the vessel region (MV), and in the tissue (capillary) region (MT).[12]
Human Clinical Studies
3.2.1. Subject Enrollment
-
Recruit healthy volunteers or patients with ocular hypertension/glaucoma.
-
Obtain informed consent from all participants.
-
Ensure subjects have no contraindications to Bunazosin or mydriatic agents.
3.2.2. LSFG Measurement Protocol
-
Pupil Dilation: Dilate the pupils of the study eye with a mydriatic agent (e.g., 0.4% tropicamide).[13]
-
Baseline Measurement: After pupil dilation, obtain baseline LSFG measurements of the optic nerve head (ONH) and/or other areas of interest (e.g., choroid, retina).
-
Drug Administration: Administer a single drop of the desired concentration of this compound ophthalmic solution (e.g., 0.01%) to the study eye. A placebo can be administered to the contralateral eye or in a separate group of subjects in a randomized, double-masked, placebo-controlled crossover study design.[2]
-
Post-instillation Measurements: Conduct LSFG measurements at specified time intervals post-instillation (e.g., 1 and 2 hours).[2]
-
Data Analysis: Quantify the MBR in the specified regions of interest. Analyze the percentage change from baseline and compare the effects of Bunazosin to the placebo.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Animal Study Data
Table 1: Effect of Topical 0.01% Bunazosin on Optic Nerve Head Blood Flow in Rabbits with Endothelin-1 Induced Ischemia
| Treatment Group | Measurement Parameter | Baseline | Post-ET-1 | Post-ET-1 + Bunazosin |
| Vehicle | ONH Blood Flow (arbitrary units) | 100 ± 5.2 | 65.3 ± 4.8 | 68.1 ± 5.1 |
| Bunazosin 0.01% | ONH Blood Flow (arbitrary units) | 100 ± 4.9 | 64.9 ± 5.3 | 85.2 ± 6.3* |
*Data are presented as mean ± standard error. *p < 0.05 compared to the vehicle group. (Data synthesized from findings suggesting Bunazosin suppresses changes in ONH circulation induced by intravitreal ET-1[3])
Human Study Data
Table 2: Percentage Change in Optic Nerve Head Blood Flow (Flow Parameter) in Healthy Human Subjects After Topical Bunazosin Instillation
| Treatment | Time Point | Mean Percentage Change from Baseline (%) | p-value (vs. Baseline) | p-value (vs. Placebo) |
| Bunazosin 0.01% | 1 hour | +13.0% | <0.01 | <0.05 |
| 2 hours | N/A | N/A | N/A | |
| Placebo | 1 hour | No significant change | >0.05 | - |
| 2 hours | No significant change | >0.05 | - |
*Data adapted from a study using scanning laser Doppler flowmetry, which provides a comparable "flow" parameter to LSFG's MBR.[2]
Conclusion
Laser Speckle Flowgraphy is a powerful and non-invasive tool for quantifying the effects of Bunazosin on ocular blood flow. The protocols and data presentation guidelines provided in these application notes offer a standardized approach for researchers and drug development professionals to investigate the therapeutic potential of Bunazosin in improving ocular circulation. These methods can be instrumental in preclinical and clinical studies aimed at evaluating the neuroprotective effects of this drug in glaucoma and other ischemic ocular diseases.
References
- 1. Effect of this compound on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Amelioration of endothelin-1-induced optic nerve head ischemia by topical bunazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration by topical this compound of the impairment in ocular blood flow caused by nitric oxide synthase inhibition in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of laser speckle flowgraphy in ocular blood flow research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Assessment of choroidal blood flow using laser speckle flowgraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical Application of this compound Suppresses Myopia Progression With an Increase in Choroidal Blood Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Frontiers | Ocular blood flow evaluation by laser speckle flowgraphy in pediatric patients with anisometropia [frontiersin.org]
Application Notes and Protocols: Assessing Neuroprotective Effects of Bunazosin in Retinal Ganglion Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the neuroprotective effects of Bunazosin (B1200336) on retinal ganglion cells (RGCs). Bunazosin, a selective alpha-1 adrenergic antagonist, has demonstrated potential in protecting RGCs, primarily through its mechanism of increasing ocular blood flow.
Mechanism of Action
Bunazosin hydrochloride acts as a selective antagonist for alpha-1 adrenergic receptors. This action is believed to contribute to its neuroprotective effects in the retina through several mechanisms:
-
Increased Ocular Blood Flow: By blocking alpha-1 adrenergic receptors in the vasculature of the eye, Bunazosin leads to vasodilation. This results in a significant increase in blood flow to the optic nerve head and juxtapapillary retina, which can be beneficial in ischemic conditions that contribute to RGC death.[1][2][3]
-
Amelioration of Vasoconstriction: Bunazosin has been shown to counteract the vasoconstrictive effects of substances like endothelin-1 (B181129) (ET-1) and phenylephrine (B352888) in retinal arteries.[4] This suggests a protective role against pathological vasoconstriction that can compromise retinal circulation.
-
Potential for IOP-Independent Neuroprotection: While Bunazosin is also used to lower intraocular pressure (IOP), a major risk factor for glaucoma, its effects on ocular blood flow suggest a potential neuroprotective mechanism that is independent of IOP reduction.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of Bunazosin.
Table 1: Effect of Topical this compound on Ocular Blood Flow
| Parameter | Treatment Group | Baseline | 1 Hour Post-instillation | Significance (vs. Baseline) | Significance (vs. Placebo) | Reference |
| Mean Flow at Neuroretinal Rim | 0.01% Bunazosin HCl | - | 13.0% increase | p < 0.01 | p < 0.05 | [1] |
| Mean Flow at Neuroretinal Rim | Placebo | - | No significant difference | - | - | [1] |
Table 2: Effect of Topical Bunazosin on L-NAME-Induced Reduction in VEP Amplitude and ONH Blood Flow in Rabbits
| Parameter | L-NAME (50 mg/kg) only | L-NAME (50 mg/kg) + 0.01% Bunazosin HCl | Significance (Bunazosin vs. L-NAME only) | Reference |
| VEP Amplitude Reduction | 31.3 ± 5.4% | Suppressed reduction | p = 0.004 | [3] |
| ONH Blood Flow Reduction | 49.7 ± 2.9% | Preserved blood flow | p = 0.001 | [3] |
Table 3: Effect of Topical Bunazosin on Phenylephrine-Induced Vasoconstriction in Rabbit Retinal Arteries
| Phenylephrine Concentration | Treatment | Vasoconstriction Inhibition | Reference |
| 100 µM | 0.01% Bunazosin | Significant inhibition | [4] |
Experimental Protocols
Detailed protocols for key in vivo experiments to assess the neuroprotective effects of Bunazosin on RGCs are provided below. These protocols are based on established models of RGC injury.
Protocol 1: Optic Nerve Crush (ONC) Model to Assess RGC Survival
This protocol describes the induction of RGC injury via optic nerve crush in a rodent model, followed by treatment with Bunazosin and subsequent quantification of RGC survival.[6][7][8][9][10][11][12][13]
Materials:
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical this compound solution (e.g., 0.01%) or vehicle control
-
Cross-action forceps
-
Surgical microscope
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Anti-RBPMS or anti-Brn3a antibody (for RGC labeling)
-
Fluorescently-conjugated secondary antibody
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Anesthesia: Anesthetize the animal using an approved anesthetic protocol.
-
Surgical Preparation: Place the animal under a surgical microscope. Make a small incision in the conjunctiva to expose the optic nerve.
-
Optic Nerve Crush: Carefully separate the optic nerve from the surrounding tissue. Using cross-action forceps, crush the optic nerve for a defined period (e.g., 5 seconds) at a set distance from the globe (e.g., 2 mm).
-
Topical Treatment: Immediately after the crush and at desired intervals, apply a single drop of this compound solution or vehicle control to the cornea of the injured eye.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection.
-
Tissue Collection: At a predetermined time point (e.g., 14 days post-crush), euthanize the animal and enucleate the eyes.
-
Retinal Flat-Mount Preparation: Fix the eyes in 4% PFA. Dissect the retina and prepare it as a flat-mount on a microscope slide.
-
Immunohistochemistry:
-
Permeabilize the retinal tissue with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for RGCs (e.g., anti-RBPMS).
-
Wash and incubate with a fluorescently-conjugated secondary antibody.
-
-
Quantification of RGC Survival:
-
Capture images of the retinal flat-mounts using a fluorescence microscope.
-
Count the number of surviving RGCs in defined areas of the retina.
-
Calculate the density of surviving RGCs and compare between treatment and control groups.
-
Protocol 2: Assessment of Ocular Blood Flow using Laser Speckle Flowgraphy (LSFG)
This protocol outlines the non-invasive measurement of ocular blood flow in response to topical Bunazosin administration.
Materials:
-
Laser Speckle Flowgraphy (LSFG) instrument
-
Topical this compound solution (e.g., 0.01%) or vehicle control
-
Animal holder/restraint system
Procedure:
-
Baseline Measurement: Acclimate the animal to the restraint system. Obtain baseline measurements of blood flow in the optic nerve head using the LSFG. The parameter of interest is typically the Mean Blur Rate (MBR), which is an index of blood flow velocity.
-
Topical Instillation: Instill a single drop of this compound solution or vehicle control into the eye.
-
Post-instillation Measurements: At specified time points (e.g., 15, 30, 60, and 120 minutes) after instillation, repeat the LSFG measurements of the optic nerve head blood flow.
-
Data Analysis: Calculate the percentage change in MBR from baseline for each time point and compare the results between the Bunazosin-treated and vehicle-treated groups.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for Bunazosin-mediated neuroprotection of retinal ganglion cells.
Experimental Workflow
Caption: Experimental workflow for assessing RGC survival after optic nerve crush and Bunazosin treatment.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Amelioration by topical this compound of the impairment in ocular blood flow caused by nitric oxide synthase inhibition in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for evaluating the role of a gene in protecting mouse retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative iTRAQ analysis of retinal ganglion cell degeneration after optic nerve crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [bio-protocol.org]
- 11. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [en.bio-protocol.org]
- 12. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Bunazosin Hydrochloride in Combination Therapy for Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bunazosin Hydrochloride's use in combination therapy for glaucoma research. This document includes its mechanism of action, a summary of key research findings, and detailed protocols for relevant experiments.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and current therapeutic strategies primarily focus on lowering IOP. Combination therapy is often employed to achieve target IOPs and to address different mechanisms of aqueous humor dynamics. This compound, a selective alpha-1 adrenergic receptor antagonist, has emerged as a valuable agent in combination therapy for glaucoma. It primarily increases uveoscleral outflow, and potentially improves blood flow to the optic nerve.[1] This document outlines the application of this compound in combination with other glaucoma medications, supported by experimental data and detailed protocols.
Mechanism of Action
This compound is a selective antagonist of α1-adrenergic receptors.[2] In the eye, this antagonism leads to the relaxation of smooth muscle cells in the ciliary body and trabecular meshwork. This relaxation is thought to increase the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure.[1][3] Unlike some other glaucoma medications, Bunazosin does not appear to significantly affect aqueous humor production or the conventional (trabecular) outflow facility.[3]
The signaling pathway initiated by α1-adrenergic receptor activation involves the Gq protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. By blocking the α1-adrenergic receptor, this compound inhibits this signaling pathway, leading to smooth muscle relaxation and increased aqueous outflow.
This compound in Combination Therapy
Clinical and preclinical studies have demonstrated the additive effect of this compound when used in combination with other classes of glaucoma medications, such as prostaglandin (B15479496) analogs (e.g., latanoprost) and beta-blockers (e.g., timolol). This enhanced IOP reduction is crucial for achieving target pressures and slowing disease progression.
Summary of Quantitative Data
The following tables summarize the intraocular pressure (IOP) lowering effects of this compound in combination with Latanoprost and Timolol from various studies.
Table 1: Bunazosin HCl (0.01%) as Adjunctive Therapy to Latanoprost (0.005%)
| Study Timepoint | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction |
| 6 Weeks | 2.1 ± 2.4 | - |
| 8 Weeks | 1.6 ± 3.5 | 8.8% |
| 12 Weeks | 2.8 ± 2.1 | 12.6% |
Data compiled from studies demonstrating the additive effect of Bunazosin on Latanoprost.[4][5]
Table 2: Bunazosin HCl (0.01%) as Adjunctive Therapy to Timolol (0.5%)
| Study Timepoint | Mean IOP Reduction from Baseline (mmHg) |
| 6 Weeks | 2.6 ± 2.1 |
| 12 Weeks | 2.8 ± 2.1 |
Data from a study evaluating the adjunctive effect of Bunazosin with Timolol.[4]
Table 3: Comparison of Combination Therapy vs. Monotherapy in Monkeys
| Treatment | Peak IOP Reduction (mmHg) | Maximal IOP Reduction (mmHg) |
| Bunazosin HCl (0.01%) | - | - |
| Latanoprost (0.005%) | - | - |
| Bunazosin HCl + Latanoprost | Greater than either drug alone | Greater than either drug alone |
Qualitative summary from a preclinical study in normotensive monkeys.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound combination therapy.
Protocol 1: Measurement of Intraocular Pressure (IOP) in Non-Human Primates
This protocol outlines the procedure for measuring IOP in monkeys, a common preclinical model for glaucoma research.
Materials:
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Animal restrainer or custom-designed chair
-
This compound ophthalmic solution (e.g., 0.01%)
-
Combination drug (e.g., Latanoprost 0.005% or Timolol 0.5%)
-
Vehicle control solution
Procedure:
-
Animal Acclimatization: Acclimate the monkeys to the restraint system to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the monkey.
-
Instill one drop of topical anesthetic into the conjunctival sac of each eye.
-
Wait for 30-60 seconds for the anesthetic to take effect.
-
Calibrate the tonometer according to the manufacturer's instructions.
-
Gently hold the monkey's eyelids open and obtain three to five consecutive IOP readings.
-
Record the average IOP as the baseline measurement.
-
-
Drug Administration:
-
Divide animals into treatment groups: Vehicle control, Bunazosin HCl alone, combination drug alone, and Bunazosin HCl + combination drug.
-
Instill a single drop of the respective ophthalmic solution into one or both eyes as per the study design.
-
-
Post-Treatment IOP Measurement:
-
Measure IOP at predetermined time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Follow the same procedure as the baseline measurement.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each animal at each time point.
-
Statistically compare the IOP changes between the different treatment groups using appropriate methods (e.g., ANOVA, t-test).
-
Protocol 2: Gelatin Zymography for Matrix Metalloproteinase (MMP) Activity
This protocol is used to assess the activity of MMPs (e.g., MMP-2, MMP-3, MMP-9) in the culture medium of ciliary muscle cells, which can be influenced by some glaucoma drugs.
Materials:
-
Cultured ciliary muscle cells
-
This compound
-
Latanoprost
-
Serum-free cell culture medium
-
SDS-PAGE equipment
-
10% SDS-PAGE gels containing 0.1% gelatin
-
Sample loading buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 40% methanol (B129727) in water)
-
Gel imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture monkey ciliary muscle cells to confluence.
-
Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, Latanoprost, or a combination of both for a specified period (e.g., 72 hours).
-
-
Sample Collection and Preparation:
-
Collect the conditioned medium from each treatment group.
-
Centrifuge the medium to remove cell debris.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein from each sample with non-reducing sample loading buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto a 10% SDS-PAGE gel containing 0.1% gelatin.
-
Run the gel at a constant voltage (e.g., 125V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
Remove the gel and wash it twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Image Analysis:
-
Capture an image of the gel using a gel imaging system.
-
Quantify the intensity of the bands to determine the relative MMP activity in each sample.
-
Conclusion
This compound demonstrates significant potential as an adjunctive therapy in the management of glaucoma. Its unique mechanism of action, primarily enhancing uveoscleral outflow, complements other IOP-lowering agents. The data presented in these notes, along with the detailed experimental protocols, provide a solid foundation for further research into the synergistic effects and underlying mechanisms of this compound in combination therapies for glaucoma. This information is intended to guide researchers and drug development professionals in designing and executing studies that will further elucidate the role of this compound in optimizing glaucoma treatment.
References
Investigating Bunazosin's Impact on Choroidal Thickness in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of Bunazosin, a selective alpha-1 adrenergic receptor antagonist, on choroidal thickness in animal models. The information compiled is based on findings from preclinical studies, primarily in murine and guinea pig models of myopia. These notes are intended to guide researchers in designing and executing similar studies to explore the therapeutic potential of Bunazosin in managing conditions associated with choroidal thinning.
Introduction
Bunazosin hydrochloride is an alpha-1 adrenergic blocker known for its ocular hypotensive effects, making it a treatment for glaucoma.[1][2] Recent research has unveiled its potential role in modulating choroidal thickness and blood flow, suggesting a therapeutic avenue for conditions like myopia where choroidal thinning is a key pathological feature.[1][3] Bunazosin is believed to counteract choroidal thinning by increasing choroidal blood perfusion, which may in turn suppress axial elongation and myopia progression.[1][3][4]
The protocols and data presented herein are derived from studies utilizing lens-induced myopia (LIM) in mice and contact lens-induced myopia in guinea pigs. These models are well-established for studying the biological mechanisms of myopia and for testing potential therapeutic interventions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal studies on the effect of Bunazosin on choroidal thickness and related ocular parameters.
Table 1: Effect of Bunazosin on Choroidal Thickness in Lens-Induced Myopia (LIM) Mouse Model
| Treatment Group | Change in Choroidal Thickness (µm) | Animal Model | Study Reference |
| Control (PBS) with -30 D Lens | -2.01 ± 1.80 | C57BL/6J Mice | [1][4] |
| 0.01% Bunazosin Eye Drops with -30 D Lens | 1.88 ± 1.27 | C57BL/6J Mice | [1][4] |
| 0.001% Bunazosin Eye Drops with -30 D Lens | Suppression of thinning noted (exact value not specified) | C57BL/6J Mice | [1] |
| 0.0001% Bunazosin Eye Drops with -30 D Lens | Thinning observed, similar to control | C57BL/6J Mice | [1] |
| 0.01% Bunazosin Intraperitoneal Injection | Suppression of thinning noted | C57BL/6J Mice | [1][3] |
Data are presented as mean ± standard error. A negative value indicates choroidal thinning.
Table 2: Effect of Bunazosin on Choroidal Blood Flow and Axial Length in LIM Mouse Model
| Treatment Group | Choroidal Blood Flow (%) | Change in Axial Length (mm) | Animal Model | Study Reference |
| Control (PBS) with -30 D Lens | 44.0 ± 6.4 | 0.226 ± 0.013 | C57BL/6J Mice | [1][3][4] |
| 0.01% Bunazosin Eye Drops with -30 D Lens | 58.9 ± 8.9 | 0.183 ± 0.023 | C57BL/6J Mice | [1][3][4] |
Data are presented as mean ± standard error.
Table 3: Effect of Bunazosin on Choroidal Thickness in Contact Lens-Induced Myopia Guinea Pig Model
| Treatment Group | Change in Choroidal Thickness (µm) | Animal Model | Study Reference |
| Control (Refresh Tears) with -10D CL | -8.72 ± 6.63 | New Zealand Strain Guinea Pigs | [5] |
| 0.01% Bunazosin Eye Drops with -10D CL | 2.29 ± 6.70 | New Zealand Strain Guinea Pigs | [5] |
Data are presented as changes from baseline interocular values (mean ± SE). CL = Contact Lens.
Experimental Protocols
Lens-Induced Myopia (LIM) in Mice
This protocol is adapted from studies by Jeong et al.[1][3]
Objective: To induce myopia and choroidal thinning in mice and to assess the therapeutic effect of Bunazosin.
Materials:
-
C57BL/6J mice (3 weeks old)
-
-30 Diopter (D) and 0 D lenses mounted on a head-stage
-
0.01%, 0.001%, and 0.0001% this compound ophthalmic solution
-
Phosphate-buffered saline (PBS) as control
-
Spectral Domain Optical Coherence Tomography (SD-OCT) for choroidal thickness measurement
-
Swept-Source Optical Coherence Tomography (SS-OCT) Angiography for choroidal blood flow evaluation
-
Infrared photorefractor for refractive error measurement
Procedure:
-
At 3 weeks of age, equip C57BL/6J mice with a head-stage holding lenses for both eyes.
-
Place a -30 D lens on the right eye to induce myopia and a 0 D lens on the left eye as an internal control.
-
Divide the mice into treatment and control groups.
-
Topical Administration: Administer one drop of the respective this compound solution (0.01%, 0.001%, or 0.0001%) or PBS to the myopia-induced eye once daily for 3 weeks.
-
Systemic Administration (optional): For intraperitoneal injection, administer 0.01% this compound solution once daily for 3 weeks.
-
Before and after the 3-week treatment period, measure the following ocular parameters:
-
Refractive error: Use an infrared photorefractor.
-
Axial length and Choroidal thickness: Use an SD-OCT system.
-
Choroidal blood flow: Use an SS-OCT angiography system.
-
-
Analyze the changes in these parameters between the baseline and the end of the experiment, comparing the treated and control groups.
Contact Lens-Induced Myopia in Guinea Pigs
This protocol is based on the methodology described in studies investigating ocular effects in young guinea pigs.[5]
Objective: To induce myopia and assess the effect of topical Bunazosin on choroidal thickness in a guinea pig model.
Materials:
-
Three-week-old guinea pigs (New Zealand strain)
-
-10D rigid gas-permeable contact lenses (CLs)
-
0.01% this compound (BH) eye drops
-
Artificial tears (e.g., Refresh Tears) as a control (RT)
-
Hand-held autorefractor for refractive error measurement
-
A-scan ultrasonography or optical biometry (e.g., Lenstar) for axial length (AL) and vitreous chamber depth (VCD)
-
SD-OCT for choroidal thickness (ChT) measurement
-
Tonometer (e.g., iCare) for intraocular pressure (IOP) measurement
Procedure:
-
Acclimatize three-week-old guinea pigs to the laboratory conditions.
-
Obtain baseline measurements of refractive error, AL, VCD, ChT, and IOP for both eyes.
-
Fit a monocular -10D contact lens to one eye of each guinea pig to induce myopia.
-
Randomly assign the CL-wearing animals to one of two treatment groups:
-
CL+BH group: Receive 0.01% this compound eye drops twice daily (bid) in the CL-wearing eye.
-
CL+RT group: Receive artificial tears twice daily (bid) in the CL-wearing eye.
-
-
Continue the treatment for a predefined period (e.g., 3 to 6 weeks).
-
Perform weekly measurements of all ocular parameters (refractive error, AL, VCD, ChT, and IOP).
-
Calculate the changes from baseline interocular values for all parameters and compare the outcomes between the CL+BH and CL+RT groups.
Visualizations
Signaling Pathway of Bunazosin's Action on Choroidal Vasculature
References
- 1. Topical Application of this compound Suppresses Myopia Progression With an Increase in Choroidal Blood Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ocular hypotensive effects of topically applied bunazosin, an alpha 1-adrenoceptor blocker, in rabbits and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Dose-Response Studies of Bunazosin Hydrochloride in Lowering Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of Bunazosin (B1200336) Hydrochloride on intraocular pressure (IOP), detailed experimental protocols for preclinical and clinical evaluation, and visualizations of its mechanism of action and experimental workflows.
Introduction
Bunazosin Hydrochloride is a potent and selective alpha-1 adrenoceptor antagonist.[1] In ophthalmology, it is utilized as a topical treatment for glaucoma and ocular hypertension. Its primary mechanism of action involves the relaxation of smooth muscle tissue in the uveoscleral outflow pathway, leading to an increase in the outflow of aqueous humor and a subsequent reduction in intraocular pressure.[2] This document outlines the dose-response relationship of this compound in lowering IOP and provides standardized protocols for its investigation.
Data Presentation: Dose-Response of this compound on Intraocular Pressure
The following tables summarize the quantitative data from various studies investigating the effect of different concentrations of this compound on IOP.
Table 1: Single-Dose Studies in Humans
| Concentration | Maximum IOP Reduction (mmHg) | Study Population | Reference |
| 0.025% | Significant reduction (specific value not detailed) | Normotensive human eyes | [2] |
| 0.05% | Significant reduction (specific value not detailed) | Normotensive human eyes | [2] |
| 0.1% | 2.0 ± 0.5 mmHg | Normotensive human volunteers | [3] |
| 0.2% | Significant reduction (specific value not detailed) | Normotensive human eyes | [2] |
| 0.3% | Significant reduction over 10 hours | Healthy volunteers | [4] |
Table 2: Studies in Animal Models
| Concentration | IOP Reduction | Animal Model | Reference |
| 0.005% - 0.1% | Concentration-dependent reduction | Normotensive rabbits and cats | [5] |
| 0.05% | 1.7 ± 0.6 mmHg (after four weeks) | Rabbits | [6] |
| 0.01% | Significant reduction at 2 and 3 weeks of treatment | Guinea pigs with induced myopia | [7] |
| 0.0001% - 0.01% | Dose-dependent suppression of myopia-related changes | Lens-induced myopia in mice | [8] |
Mechanism of Action: Signaling Pathway
This compound acts as a selective antagonist of alpha-1 adrenergic receptors. By blocking these receptors in the trabecular meshwork and ciliary body, it is thought to increase the uveoscleral outflow of aqueous humor, thus lowering intraocular pressure.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study in Rabbits
This protocol describes a method to evaluate the dose-dependent effect of topically applied this compound on IOP in normotensive rabbits.
Materials:
-
This compound ophthalmic solutions (e.g., 0.005%, 0.01%, 0.05%, 0.1%)
-
Vehicle control (e.g., saline)
-
Healthy, adult New Zealand white rabbits
-
Tonometer (e.g., pneumatonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
Procedure:
-
Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling for at least one week prior to the experiment.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a tonometer. Apply a drop of topical anesthetic to the cornea before each measurement.
-
Drug Administration: Randomly assign rabbits to different treatment groups (vehicle and various concentrations of Bunazosin). Instill a single drop (approximately 50 µL) of the assigned solution into one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals post-instillation (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours).
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP changes between the treated and control eyes, and among the different dose groups using appropriate statistical methods (e.g., ANOVA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Changes in intraocular pressure and aqueous humor dynamics of normal human eyes after topical application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular responses in healthy subjects to topical bunazosin 0.3%--an alpha 1-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Ocular hypotensive effects of topically applied bunazosin, an alpha 1-adrenoceptor blocker, in rabbits and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of long-term application of this compound eye drops on the aqueous flow rate and blood-aqueous barrier permiability in rabbit eyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Topical Application of this compound Suppresses Myopia Progression With an Increase in Choroidal Blood Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Bunazosin Hydrochloride Dosage for In Vivo Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Bunazosin (B1200336) Hydrochloride in in vivo experiments, this technical support center provides essential guidance on dosage optimization, administration protocols, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bunazosin Hydrochloride?
This compound is a selective alpha-1 adrenergic receptor antagonist.[1] These receptors are primarily located on vascular smooth muscle cells.[1] By blocking these receptors, Bunazosin prevents vasoconstriction induced by catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure.[1]
Q2: What are the common in vivo applications of this compound?
This compound is primarily used in preclinical research to study its effects on hypertension (high blood pressure), benign prostatic hyperplasia (BPH), and glaucoma.[1] In animal models, it has been investigated for its potential to reduce blood pressure, prevent cardiac hypertrophy, and manage pulmonary hypertension.
Q3: What is the general solubility of this compound for in vivo use?
This compound is soluble in phosphate-buffered saline (PBS).[2] For other solvents, it is recommended to consult the manufacturer's instructions, as solubility can be influenced by the specific formulation and experimental conditions.
Q4: What is the known toxicity of this compound in animals?
The oral LD50 (lethal dose for 50% of the population) of Bunazosin in rats is 763 mg/kg.[3] It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Researchers should handle the compound with appropriate personal protective equipment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of expected hypotensive effect | - Inadequate Dosage: The administered dose may be too low for the specific animal model or disease state.- Suboptimal Administration Route: The chosen route may result in poor bioavailability.- Compound Degradation: Improper storage or handling of the this compound solution may lead to loss of activity. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your model.- Route Optimization: Consider a different administration route. Intravenous or intraperitoneal injections generally offer higher bioavailability than oral gavage.- Fresh Preparation: Prepare fresh solutions for each experiment and store the stock solution as recommended by the manufacturer (typically at -20°C for short-term and -80°C for long-term storage).[4] |
| Precipitation of the compound during preparation or administration | - Low Solubility in Vehicle: The chosen solvent may not be appropriate for the desired concentration.- Temperature Effects: The solution may precipitate at lower temperatures. | - Vehicle Selection: For injectable solutions, sterile phosphate-buffered saline (PBS) has been successfully used.[2] For oral gavage, water can be a suitable vehicle.[2] If solubility issues persist, consider using a small percentage of a co-solvent like DMSO or ethanol, but be mindful of potential vehicle-induced effects.- Warming the Solution: Gently warm the solution to body temperature before administration to ensure the compound remains dissolved. |
| Animal Distress or Adverse Reactions (e.g., lethargy, seizures) | - High Dosage: The administered dose may be approaching toxic levels.- Rapid Intravenous Injection: A fast bolus injection can lead to acute cardiovascular effects. | - Dose Reduction: Lower the dose to a level that is therapeutic but not toxic. Refer to the dosage tables below for guidance.- Slow Infusion: For intravenous administration, infuse the solution slowly to minimize acute changes in blood pressure and heart rate. |
| Inconsistent Results Between Animals | - Variability in Administration: Inconsistent injection volumes or gavage technique can lead to variable drug exposure.- Animal Health Status: Underlying health issues in individual animals can affect their response to the drug. | - Standardized Procedures: Ensure all personnel are properly trained and follow a standardized protocol for drug administration.- Health Monitoring: Closely monitor the health of the animals before and during the experiment. Exclude any animals that show signs of illness. |
Data Summary: Recommended In Vivo Dosages
The following tables summarize reported dosages of this compound in various animal models. It is crucial to note that the optimal dose will depend on the specific experimental conditions, including the animal strain, age, sex, and the disease model being studied. A pilot dose-response study is always recommended.
Table 1: Intraperitoneal (IP) Administration
| Animal Model | Dosage | Therapeutic Area | Reference |
| Rat (Sprague-Dawley) | 10 mg/kg/day | Pulmonary Hypertension | [5] |
| Mouse | 15 µg/g (15 mg/kg) | Obesity-related Hypertension | |
| Mouse | 10 mL/kg (vehicle volume) | Myopia | [2] |
Table 2: Oral Gavage Administration
| Animal Model | Dosage | Therapeutic Area | Reference |
| Rat (Dahl salt-sensitive) | 2 mg/kg/day | Cardiac Hypertrophy | [2] |
Table 3: Topical (Ocular) Administration
| Animal Model | Concentration | Therapeutic Area | Reference(s) |
| Rabbit | 0.1% | Glaucoma | [6] |
| Rabbit | 0.05% | Glaucoma | [7] |
| Rabbit | 0.01% | Ocular Blood Flow | [8] |
Note: Dosages for intravenous and subcutaneous routes are not well-documented in publicly available literature. Researchers should start with very low doses and carefully perform dose-escalation studies for these routes.
Experimental Protocols
1. Preparation of this compound Solution for Injection (IP)
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe and needles (e.g., 25-27 gauge for mice)
-
-
Procedure:
-
Calculate the required amount of this compound and PBS to achieve the desired final concentration.
-
In a sterile microcentrifuge tube, add the calculated volume of PBS.
-
While vortexing, slowly add the this compound powder to the PBS.
-
Continue vortexing until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
Draw the solution into a sterile syringe for administration.
-
2. Intraperitoneal (IP) Injection in Mice
-
Procedure:
-
Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or cecum injury.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
3. Oral Gavage in Rats
-
Materials:
-
This compound solution (prepared in water or other suitable vehicle)
-
Appropriately sized gavage needle for rats (e.g., 18-20 gauge, flexible or rigid with a ball tip)
-
Syringe
-
-
Procedure:
-
Gently but firmly restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Moisten the gavage needle with sterile water or saline.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical workflow for in vivo experiments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C19H28ClN5O3 | CID 115305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bunazosin reduces intraocular pressure in rabbits by increasing uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of long-term application of this compound eye drops on the aqueous flow rate and blood-aqueous barrier permiability in rabbit eyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Overcoming solubility and stability issues of Bunazosin in research
Welcome to the Bunazosin Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges related to the solubility and stability of Bunazosin in experimental settings.
Frequently Asked Questions (FAQs)
Solubility
Q1: What are the general solubility properties of Bunazosin Hydrochloride?
A1: this compound is a white crystalline powder. Its solubility is generally low in aqueous solutions. Qualitative solubility is as follows:
-
Formic Acid: Very soluble[1]
-
Water: Slightly soluble[1]
-
Methanol: Slightly soluble[1]
-
Ethanol (99.5%): Very slightly soluble[1]
-
Dimethyl Sulfoxide (DMSO): Soluble. Commercial suppliers suggest concentrations of 5 mg/mL, with sonication recommended to aid dissolution.[2] Heating may also be required.[3]
-
Diethyl Ether: Practically insoluble[1]
A predicted aqueous solubility for this compound is approximately 0.584 mg/mL.[4]
Q2: I am observing precipitation when diluting my DMSO stock solution of Bunazosin into aqueous buffer (e.g., PBS) for a cell-based assay. What can I do?
A2: This is a common issue for poorly water-soluble compounds. Here are some troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity.
-
Increase Mixing Efficiency: When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the Aqueous Buffer: Having your buffer at 37°C can sometimes help maintain solubility upon dilution.
-
Use a Surfactant: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility. This is generally not suitable for live cell experiments.
-
Consider Formulation Strategies: For more complex applications, advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to improve aqueous solubility.
Q3: How do I prepare a stock solution of this compound?
A3: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing Bunazosin stock solutions.[2][5]
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, sonicate the solution in a water bath until all solid material is dissolved. Gentle heating may also be applied if necessary.[2][3]
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter if it will be used in sterile cell culture applications.
-
Stability
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to maintain the integrity of the compound.
-
Solid Powder: Store the powder in a tightly sealed container, protected from light, at -20°C for long-term storage (up to 3 years).[1][2] Short-term storage at 0-4°C (days to weeks) is also acceptable.[5]
-
Stock Solutions (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7]
Q5: Is Bunazosin sensitive to degradation?
A5: Like many complex organic molecules, Bunazosin can be susceptible to degradation under certain conditions. As a quinazoline (B50416) derivative, it may be sensitive to:
-
Hydrolysis: Degradation in acidic or alkaline aqueous solutions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photodegradation: Degradation upon exposure to light. It is recommended to store Bunazosin in light-resistant containers.[1]
-
Thermal Degradation: Degradation at elevated temperatures.
To ensure the integrity of your experimental results, it is crucial to use a validated stability-indicating analytical method to assess the purity of your Bunazosin solutions over time, especially if they are stored under conditions not explicitly recommended.
Data Summary
Table 1: Solubility of this compound
| Solvent/System | Molarity (mM) | Concentration (mg/mL) | Conditions & Notes |
| Organic Solvents | |||
| DMSO | ~12.2 mM | ~5 mg/mL | Sonication is recommended.[2] |
| Formic Acid | - | - | Described as "very soluble".[1] |
| Methanol | - | - | Described as "slightly soluble".[1] |
| Ethanol (99.5%) | - | - | Described as "very slightly soluble".[1] |
| Aqueous Systems | |||
| Water | ~1.4 mM | ~0.584 mg/mL | Predicted value.[4] Qualitatively described as "slightly soluble".[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Container |
| Solid Powder (Long-term) | -20°C | Up to 3 years[2] | Tightly sealed, light-resistant[1] |
| Solid Powder (Short-term) | 0 - 4°C | Days to weeks[5] | Tightly sealed, light-resistant[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months[6][7] | Tightly sealed aliquots |
| Stock Solution in DMSO | -20°C | Up to 1 month[6][7] | Tightly sealed aliquots |
Experimental Protocols
Protocol 1: General Procedure for Preparing Bunazosin Working Solutions for Cell-Based Assays
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO as described in the FAQs.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in sterile cell culture medium without serum. This can help minimize precipitation.
-
Final Dilution: Pre-warm the final volume of cell culture medium (containing serum and other supplements) to 37°C.
-
While gently vortexing or swirling the cell culture medium, add the required volume of the Bunazosin stock solution (or intermediate dilution) drop-wise to achieve the final desired concentration.
-
Immediately apply the final working solution to your cells. Do not store diluted aqueous solutions of Bunazosin for extended periods, as the compound may precipitate or degrade over time.
Protocol 2: Stability Assessment by Stability-Indicating HPLC Method (General Approach)
This protocol provides a general framework for assessing the stability of Bunazosin. It is based on established methods for similar α1-adrenergic antagonists and ICH guidelines.[8] A specific method for Bunazosin should be developed and validated.
-
Method Development:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) is likely to be effective.[8]
-
Detection: UV detection at a wavelength where Bunazosin has significant absorbance (e.g., ~245-275 nm).
-
Optimization: The goal is to achieve a sharp, symmetrical peak for the parent Bunazosin compound that is well-resolved from any potential degradation products.
-
-
Forced Degradation Study:
-
Prepare solutions of Bunazosin (~1 mg/mL) in various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl, heat at 80°C.
-
Base Hydrolysis: 0.1 N NaOH, heat at 80°C.
-
Oxidation: 3-30% H₂O₂, room temperature.
-
Thermal Stress: Store the solid powder and a solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Stress: Expose the solid powder and a solution to UV and visible light.
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection.
-
Analyze all samples by the developed HPLC method to identify and separate degradation peaks from the parent Bunazosin peak.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]
-
Visualizations
Bunazosin Mechanism of Action: α1-Adrenergic Receptor Signaling
Bunazosin is a selective antagonist of the α1-adrenergic receptor. These receptors are Gq protein-coupled. When an agonist (like norepinephrine) binds, it initiates a signaling cascade. Bunazosin blocks this binding, thereby inhibiting the downstream effects. The diagram below illustrates the canonical signaling pathway that is inhibited by Bunazosin.
Caption: α1-Adrenergic receptor signaling pathway inhibited by Bunazosin.
Troubleshooting Workflow for Bunazosin Solubility Issues
This workflow provides a logical sequence of steps to address common solubility problems encountered during experiments.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. This compound CAS#: 52712-76-2 [m.chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Bunazosin in Animal Models: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bunazosin (B1200336) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Cardiovascular Side Effects
The most prominent side effects of Bunazosin, a selective alpha-1 adrenergic receptor antagonist, are related to its intended pharmacological action on the cardiovascular system.
FAQs & Troubleshooting
Question: We observed a significant drop in blood pressure and heart rate in our rats after intravenous administration of Bunazosin. How can we manage this?
Answer: Hypotension and bradycardia are expected pharmacodynamic effects of Bunazosin.[1] To manage these effects:
-
Dose-Response Assessment: Conduct a pilot study to determine the optimal dose that achieves the desired therapeutic effect with manageable cardiovascular side effects.
-
Slower Infusion Rate: Administering the drug over a longer period can help mitigate a sharp drop in blood pressure.
-
Fluid Support: In cases of severe hypotension, intravenous fluid therapy with crystalloids (10–20 mL/kg) can help restore intravascular volume.[2]
-
Anesthetic Considerations: The choice of anesthetic can influence the cardiovascular response to Bunazosin. Urethane or pentobarbitone are commonly used for invasive blood pressure measurements in rats.[1] Be aware that some anesthetics can potentiate hypotensive effects.[3][4]
Question: Are there concerns about orthostatic hypotension with Bunazosin in our animal models?
Answer: Yes, as an alpha-1 adrenoceptor blocker, Bunazosin has the potential to cause orthostatic hypotension.[5][6] This is a critical consideration, especially in studies involving changes in the animal's posture.
Experimental Protocol: Assessing Orthostatic Hypotension in Rats (Tilt-Table Test) [5][7]
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., chloralose-urethane-pentobarbital cocktail).[6]
-
Instrumentation: Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.[1]
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) with the animal in a supine position on a tilt table.
-
Tilting Challenge: Tilt the table to a 60-degree head-up position and record the changes in MAP and HR.[6]
-
Drug Administration: Administer Bunazosin intravenously and repeat the tilting challenge at various time points post-dosing.
-
Data Analysis: Analyze the magnitude and duration of the drop in blood pressure upon tilting to assess the degree of orthostatic hypotension.
| Parameter | Observation with Alpha-1 Blockers (e.g., Prazosin) | Management Consideration |
| Mean Arterial Pressure (MAP) | Significant drop upon head-up tilt.[6] | Titrate Bunazosin dose carefully. |
| Heart Rate (HR) | Variable response, may see a reflex tachycardia. | Monitor HR closely. |
II. Ocular Side Effects
Bunazosin is used topically to treat glaucoma by reducing intraocular pressure (IOP).[8] Local administration can lead to specific ocular side effects.
FAQs & Troubleshooting
Question: We are using topical Bunazosin in our rabbit glaucoma model and have observed conjunctival redness and mild swelling. How should we manage this?
Answer: Conjunctival hyperemia (redness) is a known side effect of topical alpha-1 adrenergic antagonists. Mild irritation is also possible.
-
Observation: Monitor the severity and duration of the redness and swelling. In many cases, these effects are transient.
-
Slit-Lamp Examination: Perform a slit-lamp examination to rule out more severe ocular surface damage, such as corneal ulceration or significant inflammation.[4][9][10]
-
Vehicle Control: Ensure that the vehicle used to dissolve Bunazosin is not contributing to the irritation by including a vehicle-only control group.
-
Dose Reduction: If the irritation is persistent or severe, consider reducing the concentration of the Bunazosin solution. Studies in rabbits have used concentrations ranging from 0.005% to 0.1%.[8]
Question: Does topical Bunazosin affect pupil diameter in animal models?
Answer: Studies in rabbits have shown that topically applied Bunazosin, even at concentrations up to 0.5%, has no significant influence on pupillary diameter.[8] However, it is always good practice to monitor for any changes in pupil size and reactivity during your study.
Experimental Protocol: Slit-Lamp Examination in Rabbits [4][9][11]
-
Animal Restraint: Gently restrain the rabbit. Topical anesthetic may be applied to the cornea to minimize discomfort.
-
Illumination and Magnification: Use a slit-lamp biomicroscope to examine the anterior segment of the eye.
-
Systematic Evaluation: Examine the conjunctiva, cornea, anterior chamber, iris, and lens in a systematic manner.
-
Scoring: Score any abnormalities such as redness, swelling, discharge, corneal opacity, or changes in the anterior chamber according to a standardized scoring system.
| Ocular Parameter | Bunazosin Effect (Rabbits) | Monitoring Recommendation |
| Intraocular Pressure (IOP) | Significant reduction.[8] | Monitor IOP at regular intervals post-administration. |
| Pupillary Diameter | No significant change.[8][12] | Observe for any unexpected changes. |
| Conjunctiva | Potential for hyperemia (redness). | Visually inspect and score using a slit-lamp. |
III. Central Nervous System (CNS) Side Effects
While Bunazosin is a peripherally acting alpha-1 antagonist, high systemic doses may potentially lead to CNS effects.
FAQs & Troubleshooting
Question: We are administering high oral doses of Bunazosin to mice and are concerned about potential neurological side effects. How can we screen for these?
Answer: A Functional Observational Battery (FOB) or Irwin test can be used to systematically assess for any behavioral or neurological abnormalities.[1][7][13][14][15]
Experimental Protocol: Functional Observational Battery (FOB) in Rodents [1][6][7][13]
-
Home Cage Observation: Observe the animal's posture, activity level, and any abnormal behaviors (e.g., tremors, convulsions) in its home cage.
-
Open Field Assessment: Place the animal in a novel open field arena and record locomotor activity, rearing frequency, and any unusual gait patterns.
-
Sensory and Motor Reflexes: Assess sensory responses (e.g., touch, sound) and motor reflexes (e.g., righting reflex, grip strength).
-
Physiological Parameters: Record body temperature, and observe for signs of autonomic effects (e.g., salivation, piloerection).
| FOB Parameter | Potential Observation | Interpretation |
| Locomotor Activity | Decreased activity. | Possible sedation or motor impairment. |
| Gait and Posture | Ataxia or abnormal posture. | Potential effect on coordination. |
| Righting Reflex | Delayed or absent reflex. | Indication of CNS depression. |
IV. Reproductive and Developmental Toxicity
Currently, there is limited publicly available data specifically on the reproductive and developmental toxicity of Bunazosin in animal models. However, for any new chemical entity, these are important safety considerations.
FAQs
Question: What types of studies are typically conducted to assess the reproductive and developmental toxicity of a new drug?
Answer: Standard regulatory guidelines recommend a series of studies to evaluate the potential effects of a drug on reproduction and development:
-
Fertility and Early Embryonic Development Study: Typically conducted in rats to assess effects on male and female fertility, mating behavior, and early embryonic development.[8][14]
-
Embryo-Fetal Development (Teratology) Studies: Conducted in at least two species (usually a rodent and a non-rodent, like the rabbit) to assess the potential for birth defects.[16][17]
-
Pre- and Postnatal Development Study: Usually conducted in rats to evaluate the effects of the drug on late fetal development, parturition, lactation, and neonatal viability and growth.
V. General Toxicology and Safety Pharmacology
Comprehensive safety assessment of a new drug involves a battery of in vivo and in vitro tests.
FAQs
Question: What are the typical acute oral toxicity (LD50) studies for a new compound?
Answer: Acute toxicity studies are generally conducted in at least two rodent species (e.g., mice and rats) to determine the median lethal dose (LD50) and to identify the signs of acute toxicity.[18][19] While a specific LD50 for Bunazosin is not readily available in the provided search results, a single oral dose of 500 mg/kg in mice and rats did not produce any observable effects.[20]
Question: What is involved in subchronic and chronic toxicity studies?
Answer:
-
Subchronic Toxicity Studies: These studies typically involve repeated daily dosing for 28 or 90 days in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).[21][22][23][24]
-
Chronic Toxicity and Carcinogenicity Studies: These are long-term studies (e.g., 2 years in rats) designed to assess the cumulative toxic effects of a drug and its potential to cause cancer.[25][26][27]
VI. Signaling Pathways and Experimental Workflows
Diagrams
Caption: Bunazosin blocks the Alpha-1 adrenergic receptor, inhibiting the Gq-PLC pathway and subsequent smooth muscle contraction.
Caption: A stepwise troubleshooting guide for managing hypotension in anesthetized animals during drug infusion.[2][3][4][9][28]
References
- 1. Effect of bunazosin on cardiac sympathetic nerve activity in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 3. mynavas.org [mynavas.org]
- 4. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 5. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Ocular hypotensive effects of topically applied bunazosin, an alpha 1-adrenoceptor blocker, in rabbits and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Bunazosin hydrochloride inhibits exaggerated growth of vascular smooth muscle cells from spontaneously hypertensive rats by suppressing the response to growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective suppression by bunazosin of alpha-adrenergic agonist evoked elevation of intraocular pressure in sympathectomized rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ophthalmologic Diseases in Small Pet Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Post‐exercise hypotension in male spontaneously hypertensive rats: The issue of calculation method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cot.food.gov.uk [cot.food.gov.uk]
- 18. Acute oral toxicity: variability, reliability, relevance and interspecies comparison of rodent LD50 data from literature surveyed for the ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rats acute toxicity: Topics by Science.gov [science.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 22. dovepress.com [dovepress.com]
- 23. Thirteen-Week Study of PM014 Subchronic Oral Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 25. Carcinogenicity - ERBC [erbc-group.com]
- 26. Chronic toxicity and carcinogenicity studies with the beta-adrenoceptor antagonist levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chronic toxicity and carcinogenicity studies with FWAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
Troubleshooting unexpected results in Bunazosin Hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bunazosin (B1200336) Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bunazosin Hydrochloride?
This compound is a potent and selective alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][3][4] In ocular applications, it is thought to reduce intraocular pressure by increasing uveoscleral outflow.[3][5]
Q2: What are the main experimental applications of this compound?
This compound is primarily used in research for its antihypertensive and ocular hypotensive properties.[1] It is a valuable tool for studying the role of alpha-1 adrenergic receptors in various physiological and pathological processes, including cardiovascular diseases, glaucoma, and benign prostatic hyperplasia.
Q3: How should I prepare and store this compound stock solutions?
This compound is slightly soluble in water and methanol, and soluble in DMSO.[2][6][7] For in vitro experiments, a common solvent is DMSO. It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or culture media. Stock solutions should be stored at -20°C for short-term (months) or -80°C for long-term (up to a year) storage to maintain stability.[1] Repeated freeze-thaw cycles should be avoided. The compound is also light-sensitive and should be stored accordingly.
Q4: What are the known off-target effects of this compound?
While Bunazosin is considered a selective alpha-1 adrenoceptor antagonist, high concentrations may lead to off-target effects. For instance, it has been shown to block calcium currents in ventricular myocytes, suggesting a potential interaction with calcium channels at micromolar concentrations.[4] Researchers should be mindful of potential interactions with other receptors or ion channels, especially when using high concentrations or observing unexpected cellular responses.
In Vitro Experiment Troubleshooting
Issue 1: Inconsistent or No Effect on Vascular Smooth Muscle Cell (VSMC) Contraction
Q: I am not observing the expected inhibitory effect of Bunazosin on phenylephrine-induced VSMC contraction. What could be the issue?
A: Several factors could contribute to this. Refer to the troubleshooting table and the experimental protocol below.
Troubleshooting Guide: VSMC Contraction Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Bunazosin Degradation | Prepare fresh stock solutions of this compound. Ensure proper storage conditions (light-protected, -20°C or -80°C).[1][2] | Freshly prepared Bunazosin should effectively inhibit phenylephrine-induced contraction. |
| Low Receptor Expression | Verify the expression of alpha-1 adrenergic receptors in your specific VSMC line using techniques like qPCR or Western blotting. | VSMCs with sufficient alpha-1 adrenoceptor expression will exhibit a robust contractile response to phenylephrine (B352888). |
| Suboptimal Phenylephrine Concentration | Perform a dose-response curve for phenylephrine to determine the optimal concentration for inducing a submaximal contraction, which is ideal for observing inhibition. | The EC50 of phenylephrine should be determined to select an appropriate concentration for inhibition studies. |
| Incorrect Experimental Buffer | Ensure the experimental buffer (e.g., Krebs-Henseleit) is correctly prepared and at the proper pH and temperature to maintain cell viability and receptor function. | Cells should remain viable and responsive in the appropriate buffer. |
| Bunazosin Concentration Too Low | Perform a dose-response curve for Bunazosin to determine its IC50 for inhibiting phenylephrine-induced contraction. | A clear dose-dependent inhibition should be observed, allowing for the determination of the IC50. |
Experimental Protocol: VSMC Contraction Assay
-
Cell Culture: Culture vascular smooth muscle cells in a suitable medium until they reach 80-90% confluency.
-
Serum Starvation: Twenty-four hours prior to the experiment, switch to a serum-free medium to synchronize the cells and reduce baseline contraction.
-
Preparation of Collagen Gels: Prepare a collagen gel solution and mix it with the VSMC suspension.[8]
-
Gel Polymerization: Dispense the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for one hour.[8]
-
Pre-incubation with Bunazosin: After polymerization, add culture medium containing various concentrations of this compound or vehicle control to the wells and incubate for the desired pre-treatment time.
-
Induction of Contraction: Add a predetermined concentration of phenylephrine to induce contraction.
-
Measurement of Contraction: Measure the change in the diameter of the collagen gel at various time points after the addition of phenylephrine.[8]
Logical Relationship: Troubleshooting VSMC Contraction
Caption: Troubleshooting workflow for inconsistent VSMC contraction results.
Issue 2: Unexpected Results in Cell Viability Assays
Q: My cell viability assay (e.g., MTT, XTT) shows a decrease in viability at Bunazosin concentrations that are not expected to be cytotoxic. Why is this happening?
A: Bunazosin, like other pharmacologically active small molecules, can interfere with the chemistry of certain cell viability assays.
Troubleshooting Guide: Cell Viability Assay Interference
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Direct Reduction of Tetrazolium Salts | Run a cell-free control by adding Bunazosin to the culture medium without cells and performing the assay.[9] | If a color change occurs in the absence of cells, it indicates direct interference. |
| Alteration of Cellular Metabolism | Use a viability assay with a different readout, such as measuring ATP levels (e.g., CellTiter-Glo®) or cellular protein content (e.g., Sulforhodamine B assay).[10] | An alternative assay that is not based on cellular reductive capacity should provide a more accurate measure of cell viability. |
| Interference with Fluorescence | If using a fluorescence-based assay, check for autofluorescence of Bunazosin at the excitation and emission wavelengths of the assay. | Running a sample of Bunazosin in media alone will reveal any intrinsic fluorescence. |
Experimental Workflow: Assessing Assay Interference
Caption: Workflow to identify and mitigate assay interference.
In Vivo Experiment Troubleshooting
Issue 1: Greater Than Expected Hypotensive Effect
Q: I am observing a much larger drop in blood pressure in my animal model than anticipated. What could be the cause?
A: The hypotensive effect of alpha-1 blockers can be influenced by several factors, including the animal's physiological state and the experimental conditions.
Troubleshooting Guide: Unexpected Hypotension
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| "First-Dose" Effect | The initial dose of an alpha-1 blocker can cause a significant drop in blood pressure. Start with a lower dose and gradually titrate up. | A more moderate and controlled decrease in blood pressure should be observed with a dose-escalation protocol. |
| Anesthesia Interaction | Anesthetics can have their own effects on blood pressure and may potentiate the hypotensive effect of Bunazosin. | Review the literature for known interactions between your chosen anesthetic and alpha-1 blockers. Consider using conscious, instrumented animals if possible. |
| Volume Depletion | Dehydration or volume depletion in the animal can exacerbate the hypotensive response. | Ensure animals are adequately hydrated before and during the experiment. |
| Strain/Species Differences | The sensitivity to alpha-1 blockers can vary between different animal strains and species. | Review literature for data on the specific strain and species you are using. If unavailable, conduct a pilot dose-response study. |
Expected Blood Pressure Reduction in Rodents with Bunazosin
| Species | Dose | Route of Administration | Expected Mean Arterial Pressure (MAP) Reduction | Reference |
| Rat | 10 µg/kg | Intravenous | Significant decrease | [11] |
| Rat | 8 mg/kg/day (long-term) | Oral | ~29% decrease in Systolic Blood Pressure | [12] |
Signaling Pathway: Bunazosin-Induced Vasodilation
Caption: Mechanism of Bunazosin-induced vasodilation.
Issue 2: Lack of Expected Effect on Intraocular Pressure (IOP) in a Glaucoma Model
Q: I am not seeing a significant reduction in intraocular pressure after administering Bunazosin eye drops to my rabbit glaucoma model. What should I check?
A: The efficacy of topical Bunazosin can be influenced by the formulation, administration technique, and the specific animal model.
Troubleshooting Guide: In vivo Ocular Hypotensive Effect
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Drug Delivery | Ensure proper instillation of the eye drops to maximize corneal penetration. Check the formulation for appropriate viscosity and pH. | Proper administration should lead to detectable levels of Bunazosin in the aqueous humor. |
| Incorrect Dosage | Perform a dose-response study to determine the optimal concentration of Bunazosin for your model. Concentrations from 0.005% to 0.1% have been shown to be effective in rabbits.[13] | A dose-dependent decrease in IOP should be observed. |
| Model-Specific Resistance | The mechanism of induced hypertension in your model may not be sensitive to alpha-1 adrenergic blockade. | Review the literature to confirm that your glaucoma model is appropriate for testing alpha-1 antagonists. |
| Timing of Measurement | The peak ocular hypotensive effect may occur at a specific time point post-administration. | Conduct a time-course experiment to identify the time of maximal IOP reduction. In rabbits, a significant reduction is seen 3 hours post-administration.[3] |
Expected Intraocular Pressure Reduction in Rabbits
| Bunazosin Concentration | Administration | Time Point | Expected IOP Reduction | Reference |
| 0.1% | Twice daily for 4 days | 3 hours post last dose | From ~19.6 mmHg to ~13.4 mmHg | [3] |
| 0.005% - 0.1% | Single dose | - | Concentration-dependent decrease | [13] |
Experimental Protocol: Measurement of Intraocular Pressure in Rabbits
-
Animal Acclimatization: Acclimate New Zealand white rabbits to the experimental procedures, including handling and IOP measurement, to minimize stress-induced fluctuations in IOP.
-
Baseline IOP Measurement: Measure the baseline intraocular pressure in both eyes using a calibrated tonometer.
-
Drug Administration: Instill a precise volume (e.g., 50 µL) of the this compound eye drop formulation or vehicle control into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Time-Course Measurement: Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 3, 4, 6, and 8 hours) post-instillation.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes and compare the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Bunazosin reduces intraocular pressure in rabbits by increasing uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bunazosin, an alpha-adrenoceptor antagonist, blocks calcium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. This compound CAS#: 52712-76-2 [m.chemicalbook.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of bunazosin on cardiac sympathetic nerve activity in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Ocular hypotensive effects of topically applied bunazosin, an alpha 1-adrenoceptor blocker, in rabbits and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Bunazosin Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Bunazosin Hydrochloride solutions for laboratory use. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] It is also soluble in formic acid and slightly soluble in water and methanol.[2]
Q3: How should I store this compound stock solutions?
The storage conditions for this compound stock solutions depend on the desired storage duration:
-
Short-term (days to weeks): 0 - 4°C[1]
-
Long-term (months): -20°C[1]
-
For extended long-term storage, some sources suggest -80°C for up to 6 months.[3]
It is crucial to protect solutions from light to prevent photodegradation.
Q4: My this compound solution has changed color. What does this mean?
A change in the color of a this compound solution, such as turning yellow, may indicate degradation. This can be caused by exposure to light, improper storage temperature, or chemical incompatibility with the solvent or other components in the solution. It is recommended to discard any discolored solution and prepare a fresh batch.
Q5: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound solution. What could be the cause?
An unexpected peak in your HPLC chromatogram could be a degradation product of this compound, an impurity from the solvent, or a contaminant from your experimental setup.[4][5][6] To troubleshoot this, you can:
-
Run a blank injection (mobile phase only) to check for solvent impurities.[5]
-
Inject a placebo (solution with all excipients except this compound) if applicable.[5]
-
Review the storage conditions and age of your solution to assess the likelihood of degradation.
-
If degradation is suspected, refer to the section on potential degradation pathways below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving this compound | - Inappropriate solvent- Low temperature | - Use DMSO for stock solutions. For aqueous solutions, solubility is slight.- Gentle warming or sonication may aid dissolution in some solvents, but be cautious of potential degradation at elevated temperatures. |
| Precipitation in Solution | - Supersaturation- Change in temperature or pH- Solvent evaporation | - Ensure the concentration is within the solubility limit for the given solvent.- Store solutions at a constant temperature.- Ensure containers are tightly sealed to prevent solvent evaporation. |
| Loss of Potency/Activity | - Chemical degradation of this compound | - Prepare fresh solutions frequently.- Store solutions protected from light and at the recommended temperature.- Avoid exposure to strong acids, bases, and oxidizing agents. |
| Inconsistent Experimental Results | - Instability of the solution- Pipetting errors- Interaction with other reagents | - Use freshly prepared solutions for critical experiments.- Verify the calibration of your pipettes.- Check for known incompatibilities between this compound and other components in your assay. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, based on the stability of the quinazoline (B50416) ring and data from structurally related α1-adrenergic antagonists like terazosin (B121538) and doxazosin, the following degradation pathways are plausible:[1][7][8][9][10][11][12][13]
-
Hydrolysis: The amide bond in the butyryl group is a potential site for hydrolysis, especially under strongly acidic or basic conditions, which could lead to the cleavage of the side chain. The quinazoline ring itself is generally stable to cold dilute acids and bases but can be cleaved upon boiling.[7][8]
-
Oxidation: The nitrogen atoms in the quinazoline and diazepine (B8756704) rings, as well as the amino group, could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is a common practice to protect quinazoline-containing compounds from light.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 4.099 mg (M.W. = 409.92 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex briefly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Stability-Indicating HPLC Method (General Protocol)
This method is based on protocols for related quinazoline derivatives and should be validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 4.0) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare the mobile phase components and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Dilute the this compound solution to be tested to a suitable concentration (e.g., 50 µg/mL) using the mobile phase as the diluent.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for the main Bunazosin peak and any additional peaks corresponding to degradation products. The retention time of Bunazosin will depend on the specific gradient program used.
-
Caption: Experimental workflow for stability testing of Bunazosin HCl.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. US11224572B1 - Stable oral liquid composition of terazosin - Google Patents [patents.google.com]
- 11. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Potential off-target effects of Bunazosin in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Bunazosin (B1200336) in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bunazosin?
Bunazosin is a quinazoline-based compound that acts as a potent and selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[1] This is its primary on-target effect, leading to the relaxation of smooth muscle in blood vessels and the prostate. This mechanism is responsible for its therapeutic use in treating hypertension and benign prostatic hyperplasia.
Q2: Are there any known off-target effects of Bunazosin observed in cell-based assays?
Yes, beyond its primary α1-adrenoceptor antagonism, Bunazosin has been observed to exert several off-target effects in vitro, often at concentrations higher than those required for α1-adrenoceptor blockade. These include:
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Bunazosin can inhibit the growth of VSMCs, an effect that may not be solely dependent on α1-adrenoceptor blockade.[2]
-
Induction of Apoptosis: Structurally related quinazoline-based α1-adrenoceptor antagonists, such as doxazosin (B1670899) and terazosin, have been shown to induce apoptosis in prostate cancer cells through a mechanism independent of α1-adrenoceptor antagonism.[3][4][5][6] This suggests that Bunazosin may have similar properties.
-
Modulation of Ion Channels: At micromolar concentrations, Bunazosin has been shown to inhibit the slow inward calcium current (Isi) in sinoatrial node cells, indicating a potential off-target effect on Ca2+ channels.[7]
-
Enhancement of LDL Receptor-Mediated Endocytosis: Bunazosin has been reported to increase the uptake of low-density lipoprotein (LDL) in various cell lines, including human skin fibroblasts, swine aortic smooth muscle cells, and a human hepatoma cell line (Hep G2).[8]
-
Lack of Effect on Matrix Metalloproteinases (MMPs): In cultured monkey ciliary muscle cells, Bunazosin did not show an effect on the activity of MMP-2, -3, and -9.[9]
Q3: My cell viability/proliferation assay shows a decrease in cell numbers after Bunazosin treatment, even in cells that do not express α1-adrenoceptors. What could be the cause?
This is a critical observation that may point towards an off-target effect of Bunazosin. Structurally similar quinazoline-based α1-blockers have been documented to induce apoptosis in various cell types, including prostate cancer cells, independent of their α1-adrenoceptor expression.[3][4][5] The quinazoline (B50416) core structure itself is believed to be involved in this pro-apoptotic activity. Therefore, it is plausible that Bunazosin is inducing cell death through an off-target mechanism. It is recommended to perform further assays to confirm apoptosis, such as Annexin V/PI staining or caspase activity assays.
Q4: I am observing unexpected changes in intracellular calcium signaling in my experiments with Bunazosin. Is this a known effect?
Yes, there is evidence to suggest that Bunazosin can directly affect ion channels. A study on rabbit sinoatrial node preparations demonstrated that Bunazosin, at concentrations of 10 µM and above, can inhibit the slow inward calcium current (Isi).[7] This suggests a direct inhibitory effect on calcium channels. Therefore, if your cell-based assay is sensitive to changes in calcium homeostasis, the observed effects might be due to this off-target activity of Bunazosin.
Q5: Has Bunazosin been screened against a broad panel of kinases or other receptors?
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity in a non-adrenergic cell line. | Induction of apoptosis via an α1-adrenoceptor-independent pathway. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Conduct assays to detect apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay). 3. Compare the effects with a non-quinazoline α1-blocker (e.g., tamsulosin) to see if the effect is specific to the quinazoline structure. |
| Alterations in cellular processes regulated by calcium signaling. | Direct inhibition of calcium channels. | 1. Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2, Fluo-4). 2. If possible, perform electrophysiology experiments (e.g., patch-clamp) to directly measure the effect of Bunazosin on calcium currents. |
| Changes in cell morphology and adhesion. | Effects on the cytoskeleton or cell adhesion molecules, potentially downstream of apoptosis induction or other signaling pathways. | 1. Stain the cells for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies). 2. Perform cell adhesion assays on different extracellular matrix components. |
| Discrepancy between the effective concentration in your assay and the known Ki for α1-adrenoceptors. | The observed effect is likely due to a lower-affinity off-target interaction. | 1. Carefully review the literature for the known potency of Bunazosin at α1-adrenoceptors and compare it with the concentrations used in your experiment. 2. Consider that off-target effects often require higher concentrations of the compound. |
Quantitative Data on On-Target and Potential Off-Target Effects
Table 1: Receptor Binding Affinities of Bunazosin
| Receptor Subtype | Species | Tissue/Cell Line | Assay Type | Ki (nM) | Reference |
| α1-adrenoceptor | Human | Renal Medulla | [3H]Bunazosin binding | 49 | [1] |
| α1-adrenoceptor | Porcine | Aortic Membranes | [3H]Prazosin binding | 0.29 | |
| α2-adrenoceptor | Porcine | Aortic Membranes | [3H]Yohimbine binding | 350 |
Table 2: Functional Effects of Bunazosin in Cell-Based Assays
| Cell Type | Assay | Effect | Concentration | Reference |
| Vascular Smooth Muscle Cells (from SHR) | DNA Synthesis | Inhibition of basal DNA synthesis | Not specified | [2] |
| Vascular Smooth Muscle Cells (from SHR and WKY rats) | DNA Synthesis | Inhibition of serum-stimulated DNA synthesis | Not specified | [2] |
| Human Skin Fibroblasts, Swine Aortic Smooth Muscle Cells, Hep G2 Cells | 125I-LDL Uptake | Increased uptake | 50-100 µM | [8] |
| Human Skin Fibroblasts, Swine Aortic Smooth Muscle Cells | 125I-LDL Degradation | Increased degradation | 50-100 µM | [8] |
| Rabbit Sinoatrial Node Cells | Slow Inward Ca2+ Current (Isi) | Inhibition | >10 µM | [7] |
| Monkey Ciliary Muscle Cells | MMP-2, -3, -9 Activity | No effect | 10⁻¹⁰ to 10⁻⁵ M | [9] |
Experimental Protocols
Representative Protocol for Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is a representative example for assessing the effect of Bunazosin on VSMC proliferation.
-
Cell Culture:
-
Culture primary VSMCs isolated from rat aortas in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed VSMCs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
-
Serum Starvation:
-
To synchronize the cells in the G0/G1 phase of the cell cycle, wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free DMEM for 24-48 hours.
-
-
Bunazosin Treatment:
-
Prepare a stock solution of Bunazosin in an appropriate solvent (e.g., DMSO).
-
Dilute the Bunazosin stock solution to the desired final concentrations in DMEM containing a mitogen (e.g., 10% FBS or a specific growth factor like PDGF).
-
Add the Bunazosin-containing medium to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
-
Assessment of Cell Proliferation:
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
BrdU Incorporation Assay:
-
Add BrdU labeling solution to the cells for the last 2-4 hours of the incubation period.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorescent detection system according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Determine the IC50 value of Bunazosin for the inhibition of proliferation.
-
Representative Protocol for LDL Uptake Assay
This protocol provides a general framework for investigating the effect of Bunazosin on LDL uptake in cultured cells.
-
Cell Culture:
-
Culture cells (e.g., HepG2, human skin fibroblasts) in their recommended growth medium.
-
-
Cell Seeding:
-
Seed cells into 24-well plates or other suitable culture vessels and allow them to reach approximately 70-80% confluency.
-
-
Lipoprotein Depletion (Optional but Recommended):
-
To upregulate LDL receptor expression, incubate the cells in a medium containing lipoprotein-deficient serum (LPDS) for 24 hours prior to the assay.
-
-
Bunazosin Pre-treatment:
-
Treat the cells with various concentrations of Bunazosin in the appropriate medium for a specified period (e.g., 1-24 hours).
-
-
LDL Uptake:
-
Prepare a working solution of fluorescently labeled LDL (e.g., DiI-LDL or 125I-LDL) in the culture medium.
-
Remove the Bunazosin-containing medium and add the labeled LDL solution to the cells.
-
Incubate for 2-4 hours at 37°C to allow for LDL uptake.
-
-
Washing:
-
Remove the labeled LDL solution and wash the cells extensively with cold PBS to remove any non-internalized LDL.
-
-
Quantification of LDL Uptake:
-
For Fluorescently Labeled LDL (DiI-LDL):
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorometer.
-
Alternatively, visualize and quantify uptake using fluorescence microscopy or flow cytometry.
-
-
For Radiolabeled LDL (125I-LDL):
-
Lyse the cells with a solution of NaOH.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
-
-
Data Analysis:
-
Normalize the LDL uptake to the total protein content of each sample.
-
Express the results as a percentage of LDL uptake compared to the vehicle-treated control.
-
Visualizations
Caption: Potential α1-adrenoceptor-independent apoptotic pathway of quinazoline-based compounds.
Caption: Workflow for assessing Bunazosin's effect on VSMC proliferation.
Caption: On-target vs. potential off-target effects of Bunazosin.
References
- 1. Characterization of bunazosin-sensitive alpha1-adrenoceptors in human renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bunazosin hydrochloride inhibits exaggerated growth of vascular smooth muscle cells from spontaneously hypertensive rats by suppressing the response to growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induction by quinazoline-derived alpha1-blockers in prostate cancer cells: biomolecular implications and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Ca2+ inward current in rabbit sinoatrial node by bunazosin, an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bunazosin enhances receptor-mediated endocytosis of low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on ciliary muscle constriction and matrix metalloproteinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Topical Bunazosin Administration & Conjunctival Hyperemia
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with topical Bunazosin (B1200336) administration, with a specific focus on understanding and managing conjunctival hyperemia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of topical Bunazosin and why does it cause conjunctival hyperemia?
Bunazosin hydrochloride is a selective alpha-1 adrenergic receptor antagonist.[1][2][3] In the vasculature of the conjunctiva, alpha-1 adrenergic receptors are present on smooth muscle cells and, when activated by catecholamines like norepinephrine, they mediate vasoconstriction.[1] By blocking these receptors, Bunazosin prevents this vasoconstriction, leading to vasodilation (widening of the blood vessels).[1] This increased blood vessel diameter and subsequent engorgement of the vascular network results in increased visibility of the vessels, which is observed clinically as conjunctival hyperemia, or redness of the eye.[4]
Q2: Is conjunctival hyperemia a commonly observed side effect in preclinical and clinical studies of topical Bunazosin?
Yes, conjunctival hyperemia is a characteristic and commonly observed effect of alpha-adrenoceptor blockade and has been noted in studies involving topical Bunazosin administration in both animal models and healthy human volunteers.[5][6]
Q3: At what concentrations of topical Bunazosin is conjunctival hyperemia typically observed?
Conjunctival hyperemia has been observed with various concentrations of topical Bunazosin. A study in healthy human volunteers using a 0.3% concentration noted conjunctival hyperemia as a characteristic effect.[5][6] In rabbits and cats, concentrations ranging from 0.005% to 0.1% have been shown to be pharmacologically active in lowering intraocular pressure, with the understanding that vasodilation is a concurrent effect.[7]
Q4: How can I quantitatively or qualitatively assess the degree of conjunctival hyperemia in my experiments?
There are several methods to assess conjunctival hyperemia, ranging from subjective to objective:
-
Subjective Clinical Grading Scales: These are widely used in both clinical and research settings. Examples include the Efron Grading Scales and the Brien Holden Vision Institute (BHVI) scale, which use photographic or illustrative references to grade the severity of redness.[8]
-
Automated Software Analysis: More objective quantification can be achieved using specialized software that analyzes digital images of the conjunctiva.[9] These programs can calculate the percentage of pixel coverage of blood vessels within a specific region of interest.[9]
-
Optical Coherence Tomography Angiography (OCTA): This non-invasive imaging technique provides quantitative measures of the conjunctival vasculature and can be used for an accurate and objective assessment of hyperemia.[10]
Q5: Are there any strategies to minimize conjunctival hyperemia while still achieving the desired therapeutic effect of Bunazosin?
Minimizing conjunctival hyperemia while maintaining the therapeutic efficacy of Bunazosin can be challenging as both effects are mediated by the same mechanism (alpha-1 adrenergic receptor blockade). However, researchers can consider the following:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective concentration of Bunazosin that achieves the desired therapeutic outcome (e.g., reduction in intraocular pressure) with the lowest possible incidence or severity of hyperemia. Bunazosin has been shown to lower intraocular pressure in a concentration-dependent manner.[7][11]
-
Formulation Optimization: Investigate different formulations that might control the release and local concentration of the drug, potentially reducing peak-dose side effects.
-
Adjunctive Therapies: In a clinical context, the potential for adjunctive therapies could be explored, but this would require extensive investigation. For preclinical research, the focus should remain on optimizing the Bunazosin administration protocol.
Troubleshooting Guides
Problem: Excessive or highly variable conjunctival hyperemia observed in experimental animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drop Volume/Administration Technique | Ensure a standardized and consistent volume is administered for each application. Use a calibrated micropipette for accuracy. Train all personnel on a consistent administration technique to minimize variability. |
| High Drug Concentration | The concentration of Bunazosin may be too high for the specific animal model. Consider titrating down the concentration to find a balance between efficacy and the hyperemic side effect. |
| Animal Stress During Dosing | Stress can influence vascular tone. Acclimatize animals to the handling and dosing procedures to minimize stress-induced physiological changes. |
| Subjective and Inconsistent Grading | If using subjective grading scales, ensure all observers are properly trained and calibrated against a standard set of images. Consider implementing an objective, image-based analysis method to reduce inter-observer variability.[8][9] |
| Underlying Ocular Irritation | The vehicle or other components of the formulation may be causing irritation. Include a vehicle-only control group to differentiate between drug-induced hyperemia and formulation-induced irritation. |
Quantitative Data from Preclinical Studies
Table 1: Effect of Topical Bunazosin on Intraocular Pressure (IOP) in Animal Models
| Animal Model | Bunazosin Concentration | Effect on IOP | Reference |
| Normotensive Rabbits and Cats | 0.005% - 0.1% | Significant, concentration-dependent reduction | [7] |
| Young Guinea Pigs | 0.01% (twice daily for 3 weeks) | Significant reduction at 2 and 3 weeks of treatment | [12] |
| Rabbits (Long-term application) | 0.05% (for 4 weeks) | Reduced IOP by an average of 1.7 +/- 0.6 mmHg | [13] |
Table 2: Effect of Topical Bunazosin on Ocular Blood Flow in Animal Models
| Animal Model | Bunazosin Concentration | Measurement | Effect | Reference |
| Rabbits | 0.01% | Optic Nerve Head Blood Flow | Suppressed reduction in blood flow caused by NOS inhibition | [14][15] |
| Mice (Lens-induced myopia model) | 0.01% (eye drops) | Choroidal Blood Flow | Increased choroidal blood flow compared to control | [16] |
| Rabbits | 0.01% | Retinal Arteries | Inhibited phenylephrine-induced vasoconstriction | [17] |
Experimental Protocols
Protocol 1: Evaluation of Conjunctival Hyperemia in a Rabbit Model Following Topical Bunazosin Administration
-
Animal Model: Use healthy, adult New Zealand white rabbits. Allow for an acclimatization period of at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., phosphate-buffered saline).
-
Group 2: 0.01% this compound.
-
Group 3: Higher concentration of Bunazosin (e.g., 0.05% or 0.1%).
-
-
Drug Administration:
-
Administer a single 50 µL drop of the respective solution topically to one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
-
Observation Timepoints:
-
Capture high-resolution digital images of the temporal bulbar conjunctiva at baseline (before administration) and at 15, 30, 60, 120, and 240 minutes post-administration.
-
-
Hyperemia Assessment:
-
Qualitative: Use a standardized grading scale (e.g., a 0-4 scale) by two independent, masked observers.
-
Quantitative:
-
Define a consistent region of interest (ROI) on each image.
-
Use image analysis software to calculate the vessel area as a percentage of the total ROI.
-
-
-
Data Analysis:
-
Compare the change in hyperemia scores or vessel area from baseline across the different groups and timepoints using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Caption: Bunazosin's mechanism of action in causing vasodilation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Toward automated assessment of conjunctival hyperemia: A semisupervised artificial intelligence approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular responses in healthy subjects to topical bunazosin 0.3%--an alpha 1-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular responses in healthy subjects to topical bunazosin 0.3%--an alpha 1-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Ocular hypotensive effects of topically applied bunazosin, an alpha 1-adrenoceptor blocker, in rabbits and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of subjective and objective conjunctival hyperemia grading with AOS® Anterior software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Quantifying latanoprost-induced conjunctival hyperemia by anterior segment optical coherence tomography angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. [Effects of long-term application of this compound eye drops on the aqueous flow rate and blood-aqueous barrier permiability in rabbit eyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amelioration by topical this compound of the impairment in ocular blood flow caused by nitric oxide synthase inhibition in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Best practices for storing and handling Bunazosin Hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Bunazosin Hydrochloride powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. As a hygroscopic compound, it readily absorbs moisture from the atmosphere, which can lead to chemical degradation and altered physical properties.
Storage Conditions Summary
| Condition | Solid (Powder) | In Solvent |
| Long-term Storage | -20°C for up to 3 years in a tightly sealed, light-resistant container with a desiccant.[1] | -80°C for up to 1 year.[1] |
| Short-term Storage | Room temperature, sealed in a dry, dark environment with a desiccant.[2] | 0-4°C for days to weeks.[3] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical.[3] | N/A |
Key Stability Considerations:
-
Hygroscopicity: this compound is hygroscopic and should be handled in a low-humidity environment, such as a glove box or a room with controlled humidity.[2]
-
Light Sensitivity: The compound is light-resistant, but it is best practice to store it in amber vials or other light-blocking containers.
-
Thermal Decomposition: The melting point is approximately 273-282°C, with decomposition.[2] Avoid excessive heat.
Handling and Safety Precautions
Adherence to safety protocols is essential when handling this compound powder.
Personal Protective Equipment (PPE) and Safety Measures
| Precaution | Description |
| Eye Protection | Wear safety glasses or goggles. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Respiratory Protection | Use a dust mask or work in a ventilated hood to avoid inhaling the powder. |
| Skin and Body Protection | Wear a lab coat. |
| Handling Environment | Handle in a well-ventilated area. For hygroscopic compounds, a dry environment is crucial. |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Solubility and Solution Preparation
Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL (12.2 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| Formic Acid | Very soluble | |
| Water | Slightly soluble | |
| Methanol | Slightly soluble | |
| Ethanol (99.5%) | Very slightly soluble | |
| Diethyl Ether | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Preparation: Work in a chemical fume hood. Ensure all glassware is clean and dry.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 4.10 mg for 1 mL of a 10 mM solution).
-
Solvent Addition: Based on the desired concentration and the mass of the powder, calculate the required volume of high-purity, anhydrous DMSO. Add the calculated volume of DMSO to the microcentrifuge tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-resistant cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[1]
Protocol 2: Assessment of Aqueous Solubility
This protocol provides a method to estimate the aqueous solubility of this compound.
Methodology:
-
Preparation: Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of purified water in separate vials.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration in the saturated supernatant to determine the aqueous solubility at the specified temperature.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
-
Q1: My this compound powder appears clumpy. Is it still usable?
-
A1: Clumping is a sign of moisture absorption due to its hygroscopic nature.[4][5] While the compound may still be usable, the water content will affect the accuracy of weighing. For precise concentration experiments, it is recommended to use a fresh, unopened vial. If you must use the clumpy powder, consider drying it under a vacuum and ensure it is fully dissolved when preparing solutions.
-
-
Q2: I am having difficulty dissolving the powder in water. What can I do?
-
A2: this compound is only slightly soluble in water. To improve dissolution, you can try gentle heating or sonication. However, for higher concentrations, consider using a different solvent such as DMSO.[1]
-
-
Q3: My solution has a yellowish tint. Is this normal?
-
A3: A freshly prepared solution should be clear and colorless. A yellowish tint may indicate degradation or contamination. It is advisable to prepare a fresh solution from a new stock.
-
-
Q4: How many times can I freeze-thaw my stock solution?
-
A4: To ensure the stability and integrity of your stock solution, it is best to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials upon preparation is highly recommended.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. Inaccurate weighing due to moisture absorption. | Store the powder at -20°C with a desiccant. Handle the powder in a low-humidity environment. Prepare fresh solutions from a new stock. |
| Precipitate forms in the aqueous buffer | The concentration of this compound exceeds its solubility in the buffer. | Decrease the concentration of this compound in your working solution. Add a small percentage of a co-solvent like DMSO if your experimental design allows. |
| Loss of compound activity over time | The compound in solution has degraded. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
Signaling Pathway
This compound is a selective α1-adrenoceptor antagonist. It blocks the signaling cascade initiated by the binding of agonists like norepinephrine (B1679862) to the α1-adrenergic receptor, a G protein-coupled receptor (GPCR).
Caption: The α1-adrenergic receptor signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Comparative efficacy of Bunazosin and Latanoprost in glaucoma models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bunazosin (B1200336) and Latanoprost (B1674536), two key pharmacological agents used in the management of glaucoma. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, impact on intraocular pressure (IOP), and the experimental methodologies used to evaluate their effects.
Introduction to Bunazosin and Latanoprost
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Pharmacological intervention to lower IOP is the mainstay of glaucoma therapy. This guide focuses on two such interventions: Latanoprost, a well-established prostaglandin (B15479496) F2α analogue, and Bunazosin, an α1-adrenergic antagonist with Rho-kinase (ROCK) inhibitory activity.
Latanoprost is a prostaglandin F2α analog that has been a first-line treatment for open-angle glaucoma and ocular hypertension for many years.[1] It is known for its potent IOP-lowering effects, primarily achieved by increasing the uveoscleral outflow of aqueous humor.[2]
Bunazosin is a selective α1-adrenergic receptor antagonist that also reduces IOP.[3] Its mechanism of action involves enhancing uveoscleral outflow and potentially improving conventional outflow through the trabecular meshwork via its Rho-kinase inhibitory effects.[4][5]
Comparative Efficacy in Lowering Intraocular Pressure
Direct head-to-head monotherapy comparison studies between Bunazosin and Latanoprost in glaucoma models are limited in the publicly available literature. However, existing studies provide valuable insights into their individual efficacy and their effects when used in combination.
A study in ocular normotensive monkeys demonstrated that both Bunazosin (0.01%) and Latanoprost (0.005%) individually reduced IOP.[2] When used in combination, the peak and maximal IOP reduction were greater than with either drug alone, suggesting an additive effect.[2]
Clinical studies in patients with glaucoma have also shown that Bunazosin has an additive IOP-lowering effect when administered to patients already receiving Latanoprost therapy.[6][7] In one study, adding Bunazosin twice daily to a once-daily Latanoprost regimen resulted in a significant further decrease in IOP.[6]
Table 1: Summary of IOP Reduction Data
| Drug/Combination | Animal Model/Patient Population | Dosage | Mean IOP Reduction (from baseline) | Citation(s) |
| Latanoprost | Ocular hypertensive/glaucoma patients | 0.005% once daily | Not specified in direct comparison with Bunazosin | [6] |
| Bunazosin (adjunctive) | Glaucoma patients on Latanoprost | Not specified | 1.6 mmHg (additional reduction) | [6] |
| Bunazosin + Latanoprost | Ocular normotensive monkeys | 0.01% Bunazosin + 0.005% Latanoprost | Greater than either drug alone | [2] |
Note: The table highlights the additive effect of Bunazosin. Direct comparative monotherapy data was not available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of Bunazosin and Latanoprost contribute to their IOP-lowering effects and provide a rationale for their combined use.
Latanoprost: Prostaglandin FP Receptor Agonist
Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[2] This active metabolite is a selective agonist of the prostaglandin F2α (FP) receptor.[2] The primary mechanism by which Latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[2] This is achieved through the following signaling cascade:
-
FP Receptor Activation: Latanoprost acid binds to and activates FP receptors located on ciliary muscle cells.
-
Matrix Metalloproteinase (MMP) Upregulation: Activation of FP receptors leads to the upregulation and increased activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[2]
-
Extracellular Matrix Remodeling: These MMPs degrade components of the extracellular matrix within the ciliary muscle, including collagen. This remodeling of the tissue increases the interstitial spaces within the ciliary muscle bundles.
-
Increased Uveoscleral Outflow: The larger interstitial spaces reduce the resistance to aqueous humor outflow through the uveoscleral pathway, leading to a decrease in IOP.
Latanoprost Signaling Pathway
Bunazosin: α1-Adrenergic Antagonist and Rho-Kinase Inhibitor
Bunazosin's mechanism of action is twofold, contributing to IOP reduction through both α1-adrenergic antagonism and Rho-kinase inhibition.
-
α1-Adrenergic Receptor Antagonism: As a selective α1-adrenergic antagonist, Bunazosin is thought to increase uveoscleral outflow.[3][4] The precise downstream signaling of this action is less defined than its ROCK inhibition pathway but is believed to contribute to the relaxation of ocular tissues involved in aqueous outflow.
-
Rho-Kinase (ROCK) Inhibition: The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of cells in the conventional outflow pathway, namely the trabecular meshwork and Schlemm's canal cells.[8][9]
-
Activation of RhoA: Various stimuli can activate the small GTPase RhoA.
-
ROCK Activation: Activated RhoA, in turn, activates Rho-kinase (ROCK).
-
Myosin Light Chain Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain.
-
Actin-Myosin Contraction: This results in actin-myosin stress fiber formation and increased cell contractility in the trabecular meshwork, which increases resistance to aqueous humor outflow.
-
Bunazosin's Effect: By inhibiting ROCK, Bunazosin disrupts this cascade, leading to the relaxation of the trabecular meshwork and Schlemm's canal cells. This reduces the outflow resistance in the conventional pathway, thereby increasing aqueous humor outflow and lowering IOP.[8][9]
-
References
- 1. Rho kinase inhibitor for primary open‐angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Additive effect of bunazosin on intraocular pressure when topically added to treatment with latanoprost in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bunazosin and Timolol for Intraocular Pressure Reduction
This guide provides a comprehensive comparison of Bunazosin (B1200336) and Timolol (B1209231), two pharmacological agents used in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, efficacy, and the experimental methodologies used to evaluate their performance.
Mechanism of Action
The primary difference between Bunazosin and Timolol lies in their distinct mechanisms for reducing intraocular pressure. Bunazosin is a selective alpha-1 adrenergic antagonist, while Timolol is a non-selective beta-adrenergic blocker.[1][2][3][4][5]
Bunazosin: As a selective alpha-1 adrenoceptor antagonist, Bunazosin primarily increases the uveoscleral outflow of aqueous humor.[2][6][7] This pathway is an alternative route for aqueous humor drainage, independent of the conventional trabecular meshwork. By blocking alpha-1 adrenergic receptors in the ciliary muscle and other tissues in the uveoscleral pathway, Bunazosin is thought to relax the ciliary muscle and alter the extracellular matrix, thereby facilitating the outflow of aqueous humor.[8][9] Studies have shown that Bunazosin does not significantly affect the rate of aqueous humor formation or the conventional trabecular outflow facility.[2]
Timolol: In contrast, Timolol, a non-selective beta-adrenergic antagonist, reduces IOP by primarily suppressing the production of aqueous humor by the ciliary body.[1][10][11][12] Beta-adrenergic receptors are present in the ciliary epithelium, and their blockade by Timolol leads to a decrease in aqueous humor secretion.[1][13] The exact intracellular signaling cascade is complex, but it is understood that beta-receptor activation normally stimulates aqueous production. Some studies suggest that Timolol may also have a minor effect on uveoscleral outflow, although this finding is not consistently reported across all research.[14]
Signaling Pathways
The distinct mechanisms of Bunazosin and Timolol are rooted in their interaction with different adrenergic receptors and their subsequent downstream signaling cascades.
Efficacy in Intraocular Pressure Reduction
Both Bunazosin and Timolol have demonstrated efficacy in lowering IOP. The following tables summarize quantitative data from various studies.
Table 1: Effect of Bunazosin on Intraocular Pressure
| Study Population | Bunazosin Concentration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Study Duration |
| Normotensive Human Eyes | 0.025% | Significant reduction (concentration-dependent) | Not specified | Single dose |
| Normotensive Human Eyes | 0.05% | Significant reduction (concentration-dependent) | Not specified | Single dose |
| Normotensive Human Eyes | 0.1% | 2.0 ± 0.5[15] | Not specified | Single dose |
| Normotensive Human Eyes | 0.2% | Significant reduction (concentration-dependent) | Not specified | Single dose |
| Glaucoma Patients (adjunct to Latanoprost) | 0.01% | 1.6 ± 3.4[16] | Not specified | 8 weeks |
| Glaucoma Patients (adjunct to Timolol) | 0.01% | 2.8 ± 2.1[17] | 7.7% (at 12 weeks)[17] | 12 weeks |
Table 2: Effect of Timolol on Intraocular Pressure and Aqueous Humor Dynamics
| Study Population | Timolol Concentration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Effect on Aqueous Flow | Study Duration |
| Normal Subjects | Not specified | Not specified | 34% ± 9% suppression of aqueous formation[10] | -34%[10] | Single dose |
| Ocular Hypertensive Volunteers | 0.5% | Significant reduction | 24% (at 9 AM), 18% (at noon)[14] | -25% (daytime)[14][18] | 2 weeks |
| Glaucoma/Ocular Hypertensive Patients | 0.5% | 6.5[17] | 26%[17] | Not specified | 6 months |
| Glaucomatous Patients | Not specified | Not specified | 27-35%[11][12] | Reduction in aqueous production[11] | Long-term |
Experimental Protocols
The evaluation of IOP-lowering drugs involves a range of specialized techniques to measure changes in aqueous humor dynamics.
Measurement of Intraocular Pressure
-
Protocol: IOP is typically measured using a tonometer. Common types include the Goldmann applanation tonometer (the gold standard), pneumatonometer, and Tono-Pen. Measurements are often taken at multiple time points throughout the day (diurnal curve) to assess the drug's efficacy over time. For clinical trials, baseline IOP is established before treatment initiation, and subsequent measurements are compared to this baseline.[14]
Measurement of Aqueous Humor Flow
-
Protocol: Fluorophotometry is the standard method for measuring the rate of aqueous humor formation. This technique involves the topical or systemic administration of a fluorescent tracer, typically fluorescein (B123965). The concentration of the tracer in the anterior chamber is then measured over time using a specialized fluorophotometer. The rate of decrease in fluorescein concentration is used to calculate the aqueous flow rate.[10][14]
Measurement of Outflow Facility
-
Protocol: Tonography is a technique used to measure the facility of aqueous humor outflow through the conventional (trabecular) pathway. It involves applying a constant weight to the cornea with a tonometer for a set period (usually 4 minutes). The resulting decay in IOP is used to calculate the outflow facility.[14]
Measurement of Uveoscleral Outflow
-
Protocol: Uveoscleral outflow is typically calculated indirectly using the Goldmann equation: IOP = (F - U) / C + EVP, where IOP is the intraocular pressure, F is the aqueous flow rate, U is the uveoscleral outflow, C is the tonographic outflow facility, and EVP is the episcleral venous pressure. By measuring the other variables, U can be determined.[14]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study evaluating the efficacy of an IOP-lowering drug.
Side Effects and Tolerability
Bunazosin: Common side effects are typically localized to the eye and include conjunctival hyperemia (redness), miosis (pupil constriction), and ptosis (drooping eyelid).[19]
Timolol: As a beta-blocker, Timolol can have systemic side effects, especially in susceptible individuals. These may include bradycardia (slow heart rate), hypotension (low blood pressure), fatigue, and shortness of breath.[20][21] Ocular side effects can include burning or stinging upon instillation and blurred vision.[20][22]
Conclusion
Bunazosin and Timolol are effective IOP-lowering agents that operate through distinct and complementary mechanisms. Bunazosin's enhancement of uveoscleral outflow presents a valuable therapeutic option, particularly for patients who may not tolerate or respond adequately to agents that suppress aqueous production. Timolol's robust suppression of aqueous humor formation has established it as a cornerstone in glaucoma therapy. The choice between these agents, or their potential use in combination, depends on individual patient characteristics, including the underlying cause of elevated IOP, comorbidities, and tolerance to side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and long-term outcomes of these two important classes of anti-glaucoma medications.
References
- 1. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of bunazosin hydrochloride on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Timolol-maleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bunazosin reduces intraocular pressure in rabbits by increasing uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. The mechanism of timolol in lowering intraocular pressure. In the normal eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacogenetics of ophthalmic topical β-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Timolol 0.1% in Glaucomatous Patients: Efficacy, Tolerance, and Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. [Changes in intraocular pressure and aqueous humor dynamics of normal human eyes after topical application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Additive effect of bunazosin on intraocular pressure when topically added to treatment with latanoprost in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nocturnal aqueous humor dynamics limit efficacy of glaucoma drugs - American Academy of Ophthalmology [aao.org]
- 19. Ocular responses in healthy subjects to topical bunazosin 0.3%--an alpha 1-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glaucoma Medications And Their Side Effects [glaucoma.org]
- 21. collaborativeeye.com [collaborativeeye.com]
- 22. Timolol ophthalmic: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Head-to-Head Comparison of Bunazosin and Doxazosin in BPH Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Benign Prostatic Hyperplasia (BPH) is a progressive condition characterized by the non-malignant enlargement of the prostate gland, leading to bothersome lower urinary tract symptoms (LUTS). Alpha-1 adrenergic receptor antagonists are a first-line therapeutic option, with Bunazosin (B1200336) and Doxazosin (B1670899) being two prominent, yet distinct, members of this class. This guide provides an in-depth, head-to-head comparison of their performance in BPH research, supported by available experimental data.
Mechanism of Action: Selective Alpha-1 Adrenoceptor Blockade
Both Bunazosin and Doxazosin are selective alpha-1 adrenoceptor antagonists.[1] Their primary therapeutic effect in BPH is achieved by blocking these receptors in the smooth muscle of the prostate, bladder neck, and prostatic urethra. This antagonism leads to smooth muscle relaxation, reducing urethral resistance and improving urine flow, thereby alleviating the symptoms of BPH. While both drugs target the same receptor class, differences in their pharmacokinetic profiles can influence their clinical application and side-effect profiles.
Caption: Mechanism of action of Bunazosin and Doxazosin in prostatic smooth muscle.
Comparative Efficacy in BPH
While direct head-to-head clinical trial data is limited, the following tables present a compilation of efficacy data from separate placebo-controlled studies for both Bunazosin and Doxazosin.
Table 1: Efficacy of Bunazosin in BPH (Data from a double-blind, placebo-controlled study) [2]
| Parameter | Bunazosin (Middle Dose Group) | Placebo (Control Group) |
| Global Improvement Rate (Physician Assessment) | Significantly superior to control (p < 0.05) | - |
| Improvement in Retarded Voiding | Significantly superior to control (p < 0.05) | - |
| Improvement in Voiding Condition (Subjective) | Dose-dependent significant improvement (p < 0.01) | - |
Table 2: Efficacy of Doxazosin in BPH (Pooled data from three double-blind, placebo-controlled studies) [3]
| Parameter | Doxazosin | Placebo |
| Improvement in Peak Urinary Flow Rate | Significantly greater than placebo (P = 0.0017) | - |
| Improvement in Symptom Severity | Significantly greater than placebo (P < 0.0001) | - |
| Improvement in Bother Score | Significantly greater than placebo (P < 0.0001) | - |
Safety and Tolerability Profiles
The safety profiles of both drugs are generally characterized by side effects related to vasodilation.
Table 3: Safety and Tolerability of Bunazosin
| Adverse Event | Bunazosin |
| Orthostatic Tolerance | Superior to prazosin |
| Reflex Tachycardia | Not typically observed |
Table 4: Safety and Tolerability of Doxazosin (Pooled data from seven double-blind, placebo-controlled trials) [4]
| Adverse Event | Doxazosin (Patients <65 years) | Placebo (Patients <65 years) | Doxazosin (Patients ≥65 years) | Placebo (Patients ≥65 years) |
| At least one adverse event (Normotensive) | 47% | 44% | 42% | 38% |
| At least one adverse event (Hypertensive) | 55% | 42% | 43% | 30% |
| Most Common Adverse Events | Dizziness, headache, fatigue | Dizziness, headache, fatigue | Dizziness, headache, fatigue | Dizziness, headache, fatigue |
Pharmacokinetic Properties
The pharmacokinetic profiles of Bunazosin and Doxazosin differ significantly, particularly in their elimination half-life, which impacts dosing frequency.
Table 5: Pharmacokinetic Comparison
| Parameter | Bunazosin | Doxazosin |
| Bioavailability | ~81% (retard formulation vs. standard)[5] | ~65%[6] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (retard formulation)[5] | 2-3 hours[7] |
| Plasma Half-life (t1/2) | ~12 hours (retard formulation)[5] | ~22 hours[6] |
| Metabolism | Primarily hepatic[5] | Extensively hepatic (CYP3A4, CYP2C9, CYP2D6)[8] |
| Excretion | ~10% unchanged in urine[5] | ~9% in urine, ~63% in feces[7] |
| Protein Binding | Not specified | ~98%[7] |
Experimental Protocols
The data presented are derived from randomized, double-blind, placebo-controlled clinical trials. A generalized workflow for such a trial is outlined below.
Caption: Generalized workflow for a randomized, placebo-controlled BPH clinical trial.
Key Methodological Components:
-
Patient Population: Typically includes males aged 50 and older with a clinical diagnosis of BPH and moderate to severe LUTS, as defined by a baseline International Prostate Symptom Score (IPSS).
-
Primary Efficacy Endpoints: The most common primary endpoints are the change from baseline in total IPSS and the change from baseline in maximum urinary flow rate (Qmax).
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on cardiovascular events such as dizziness and postural hypotension. Vital signs and laboratory parameters are also routinely monitored.
-
Statistical Analysis: Efficacy analyses often employ an analysis of covariance (ANCOVA) model, with treatment and center as factors and baseline values as a covariate.
Conclusion for the Research Community
Both Bunazosin and Doxazosin have demonstrated efficacy in the management of BPH symptoms through their selective alpha-1 adrenoceptor antagonism. Doxazosin is supported by a larger body of clinical trial data, including long-term studies, and its long half-life allows for convenient once-daily dosing.[6][9] Bunazosin, with its shorter half-life in the retard formulation, may offer a different therapeutic profile, potentially with a lower risk of sustained hypotension, although more direct comparative studies are needed to confirm this.
For researchers and drug development professionals, the key differentiators lie in the pharmacokinetic profiles and the extent of available clinical data. Future head-to-head trials are warranted to provide a more definitive comparison of the efficacy and safety of these two agents in the BPH patient population. Such studies should focus on long-term outcomes, including disease progression and the incidence of specific adverse events.
References
- 1. What is the mechanism of Bunazosin Hydrochloride? [synapse.patsnap.com]
- 2. [A double-blind trial on the effect of alpha-adrenergic blocker (this compound) in the symptomatic treatment of prostatism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of doxazosin in benign prostatic hyperplasia: a pooled analysis of three double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxazosin in the treatment of benign prostatic hyperplasia. A review of the safety profile in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic properties and therapeutic use of bunazosin in hypertension. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Doxazosin for benign prostatic hyperplasia: long-term efficacy and safety in hypertensive and normotensive patients. The Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Bunazosin in Retinal Ischemia: A Comparative Guide
For Immediate Release
A deep dive into the experimental evidence supporting Bunazosin (B1200336) as a neuroprotective agent in retinal ischemia, comparing its efficacy and mechanisms with other notable alternatives.
[CITY, STATE, December 5, 2025] – Researchers, scientists, and drug development professionals in the field of ophthalmology now have access to a comprehensive comparison guide validating the neuroprotective effects of Bunazosin in retinal ischemia models. This guide provides a detailed analysis of Bunazosin's performance against other alternatives, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
Retinal ischemia, a condition characterized by insufficient blood flow to the retina, can lead to irreversible vision loss. The quest for effective neuroprotective agents to preserve retinal ganglion cells (RGCs), the primary neurons affected in this condition, is a critical area of research. Bunazosin, an alpha-1 (α1) adrenoceptor antagonist, has emerged as a promising candidate. This guide aims to objectively evaluate its standing in the landscape of retinal neuroprotection.
Comparative Efficacy of Neuroprotective Agents
To contextualize the neuroprotective effects of Bunazosin, this guide compares its performance with two other well-studied compounds in retinal ischemia models: the alpha-2 adrenergic agonist Brimonidine (B1667796) and the Rho kinase inhibitor Ripasudil (B1663664). While direct comparative studies are limited, the available data from various experimental models provide valuable insights into their relative efficacy.
| Neuroprotective Agent | Animal Model | Ischemia Model | Key Efficacy Data (RGC Survival) | Citation |
| Bunazosin | Rabbit | Endothelin-1 Induced Ischemia | Significantly decreased the reduction in the number of cells in the ganglion cell layer compared to vehicle. | [1] |
| Brimonidine | Rat | High IOP (110 mmHg for 50 min) | Ischemic eyes treated with Brimonidine formulations showed significantly enhanced RGC survival (316-345 RGCs/field) compared to untreated ischemic eyes (261 RGCs/field). Non-ischemic control eyes had 509 RGCs/field.[2] | [2] |
| Rat | Ophthalmic Vessel Ligation (90 min) | Topical pre-treatment with 0.1% Brimonidine fully prevented RGC death 7 days after ischemia. Lower concentrations showed dose-dependent protection, with 0.01% and 0.001% resulting in 90% and 76% RGC survival, respectively.[3][4][5] | [3][4][5] | |
| Ripasudil | Mouse | NMDA-induced Retinal Damage | Intravitreal administration of 100 µM Ripasudil significantly inhibited the reduction in RGCs caused by NMDA.[6][7][8] | [6][7][8] |
| Mouse | Optic Nerve Crush | RGC soma loss was lower with Ripasudil (68.6%) compared to the control group (80.5%).[9] | [9] |
Note: The data presented is derived from different experimental models and should be interpreted with caution. Direct head-to-head comparative studies are needed for a definitive assessment of relative efficacy.
Unraveling the Mechanism of Action: Signaling Pathways
The neuroprotective effects of Bunazosin are primarily attributed to its role as an α1-adrenoceptor antagonist. By blocking these receptors, Bunazosin is thought to counteract the detrimental downstream signaling cascades initiated by ischemic conditions. Furthermore, evidence suggests a potential role for Bunazosin in inhibiting the Rho kinase (ROCK) pathway, a mechanism shared with other known neuroprotective agents like Ripasudil.
The Rho kinase pathway is another critical mediator of neuronal apoptosis. Inhibition of this pathway has been shown to be neuroprotective.
Rigorous Experimental Validation: Protocols and Methodologies
The findings presented in this guide are based on established and reproducible experimental models of retinal ischemia. Understanding these protocols is crucial for the critical evaluation of the data.
High Intraocular Pressure (IOP) Model of Retinal Ischemia
This widely used model mimics the ischemic damage seen in conditions like acute angle-closure glaucoma.
Detailed Protocol:
-
Animal Preparation: Anesthesia is induced in the experimental animal (commonly rats or mice).
-
Anterior Chamber Cannulation: A fine-gauge needle connected to a saline reservoir is inserted into the anterior chamber of the eye.
-
IOP Elevation: The saline reservoir is elevated to a height that raises the intraocular pressure to a supra-systolic level (e.g., 110-120 mmHg), thereby inducing retinal ischemia. This pressure is maintained for a specific duration, typically ranging from 45 to 90 minutes.
-
Reperfusion: The needle is withdrawn, allowing for the normalization of IOP and the reperfusion of retinal blood vessels.
-
Post-Ischemia Monitoring and Analysis: Animals are monitored for a set period (e.g., 7, 14, or 21 days) before being euthanized. Retinal tissue is then collected for analysis.
-
Quantification of RGC Survival: Retinal ganglion cells are quantified using methods such as retrograde labeling with fluorescent tracers (e.g., Fluorogold) applied to the superior colliculi prior to ischemia, or by immunostaining of retinal flat mounts for RGC-specific markers like RBPMS or Brn3a.[2]
-
Retinal Thickness Measurement: Retinal thickness, particularly of the inner retinal layers, is measured using in vivo Optical Coherence Tomography (OCT) or through histological analysis of retinal cross-sections.[10][11]
Endothelin-1 Induced Ischemia Model
This model utilizes the potent vasoconstrictor Endothelin-1 (ET-1) to induce ischemia, which is particularly relevant for studying vasculogenic mechanisms of retinal damage.
Detailed Protocol:
-
Animal Preparation: Rabbits are typically used for this model.
-
Intravitreal Injection: A solution of ET-1 is injected into the vitreous cavity of the eye.
-
Induction of Ischemia: ET-1 causes significant vasoconstriction of the retinal arteries, leading to retinal ischemia.
-
Treatment Administration: In studies evaluating neuroprotective agents like Bunazosin, the drug is often administered topically (as eye drops) prior to or concurrently with the ET-1 injection.[1]
-
Functional and Morphological Assessment: The effects of ischemia and the treatment are assessed using various techniques, including:
-
Laser Speckle Flowgraphy: To measure blood flow in the optic nerve head and retina.
-
Electroretinography (ERG) and Visually Evoked Potentials (VEP): To assess retinal and visual pathway function.
-
Histology: To quantify the number of cells in the ganglion cell layer and assess retinal morphology.[1]
-
Future Directions
The evidence presented in this guide strongly supports the neuroprotective potential of Bunazosin in retinal ischemia. Its dual mechanism of action, involving both α1-adrenoceptor antagonism and potential Rho kinase inhibition, makes it a compelling candidate for further investigation. Future research should focus on:
-
Direct Comparative Studies: Head-to-head trials comparing the efficacy of Bunazosin with other neuroprotective agents in standardized retinal ischemia models are crucial.
-
Quantitative Analysis: More studies providing quantitative data on RGC survival and retinal thickness changes following Bunazosin treatment are needed.
-
Elucidation of Signaling Pathways: Further research to definitively map the downstream signaling pathways of Bunazosin's neuroprotective effects, particularly its interaction with the Rho kinase pathway in retinal neurons, is warranted.
This comparative guide serves as a valuable resource for the scientific community, providing a solid foundation for future research and development efforts aimed at preserving vision in the face of retinal ischemic diseases.
References
- 1. Amelioration of endothelin-1-induced optic nerve head ischemia by topical bunazosin [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Neuroprotective effects of brimonidine against transient ischemia-induced retinal ganglion cell death: a dose response in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Retinal ganglion cell death induced by retinal ischemia. neuroprotective effects of two alpha-2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Unveiling the Impact of Bunazosin on Ocular Hemodynamics: A Comparative Analysis
For Immediate Release
A comprehensive cross-study analysis reveals the distinct effects of Bunazosin on ocular hemodynamics compared to other leading glaucoma medications. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Bunazosin against Latanoprost (B1674536), Timolol, and Brimonidine (B1667796), supported by experimental data and detailed methodologies.
Bunazosin, a selective alpha-1 adrenergic antagonist, has demonstrated a notable impact on ocular blood flow, a critical factor in the management of glaucoma and other ischemic ocular diseases. This report synthesizes findings from multiple studies to present a comparative view of its performance against commonly prescribed alternatives.
Quantitative Analysis of Ocular Hemodynamic Effects
The following tables summarize the quantitative effects of Bunazosin and its comparators on various ocular hemodynamic parameters. It is important to note that direct head-to-head trials measuring the same parameters across all four drugs are limited. The data presented is a compilation from studies employing different methodologies, which should be considered when interpreting the results.
Table 1: Impact on Optic Nerve Head and Neuroretinal Rim Blood Flow
| Drug | Measurement Parameter | % Change from Baseline | Study Population | Measurement Technique |
| Bunazosin | Neuroretinal Rim Blood Flow | ↑ 13.0% | Normal Subjects | Heidelberg Retina Flowmeter |
| Brimonidine/Brinzolamide Fixed Combination | Large Vessel Area Mean Blur Rate (MBR) | ↑ (mitigates diurnal decrease) | Rabbits | Laser Speckle Flowgraphy |
Table 2: Impact on Retinal and Choroidal Circulation
| Drug | Measurement Parameter | % Change from Baseline | Study Population | Measurement Technique |
| Bunazosin | Choroidal Blood Perfusion | ↑ (suppresses myopia-induced thinning) | Murine Model | Swept-Source OCT |
| Latanoprost | Choroidal Blood Flow Regulation | Improved | Healthy Subjects | Laser Doppler Flowmetry |
| Choroidal Thickness | ↑ | POAG Patients | Swept-Source OCT | |
| Retinal Hemodynamics | No Significant Effect | Glaucoma Patients | N/A | |
| Timolol | Retinal Volumetric Blood Flow Rate | ↑ 8.4% - 13.2% | Ocular Hypertensive/Normal Subjects | Laser Doppler Velocimetry |
| Pulsatile Choroidal Blood Flow | ↓ 32% | Healthy Subjects | Laser Doppler Velocimetry | |
| Latanoprostene Bunod | Macular Vessel Density | ↑ 0.76% | OAG/OHT Patients | OCT Angiography |
| Timolol | Macular Vessel Density | No Difference | OAG/OHT Patients | OCT Angiography |
| Brimonidine | Superficial Macular Vascular Density | ↑ | POAG Patients | OCT Angiography |
| Retrobulbar Arterial Perfusion | No Significant Effect | Healthy Volunteers | Color Doppler Imaging |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the data.
Heidelberg Retina Flowmeter (HRF)
The Heidelberg Retina Flowmeter is a confocal scanning laser Doppler flowmeter used to non-invasively assess blood flow in the retina and optic nerve head.
-
Principle: The HRF measures the Doppler shift of a laser beam scattered by moving red blood cells in the capillaries. This shift is proportional to the velocity of the red blood cells. The instrument provides three main parameters: Flow (a relative measure of blood flow), Volume (a relative measure of the number of red blood cells in the measured volume), and Velocity (the average velocity of the red blood cells).
-
Procedure:
-
The patient's pupil is dilated to ensure a clear view of the fundus.
-
The patient is seated and positioned at the device, with their chin on the chinrest and forehead against the headrest.
-
The operator aligns the device to obtain a clear, focused image of the optic nerve head or the specific retinal area of interest.
-
A series of scans are acquired. Each scan takes a few seconds.
-
The software analyzes the Doppler shift data to generate quantitative blood flow maps and numerical data for the selected region of interest.
-
Laser Speckle Flowgraphy (LSFG)
LSFG is a non-invasive technique that provides two-dimensional maps of blood flow velocity in the choroid and optic nerve head.
-
Principle: When a tissue is illuminated by a coherent laser beam, the scattered light creates a speckle pattern. The movement of red blood cells causes this pattern to fluctuate. The rate of fluctuation is related to the velocity of the blood flow. LSFG quantifies this by calculating the Mean Blur Rate (MBR), an index of blood flow velocity.
-
Procedure:
-
The patient is seated comfortably in front of the LSFG device.
-
The operator aligns the fundus camera to focus on the optic nerve head or the desired area of the choroid.
-
A series of images are captured over a short period (typically a few seconds).
-
The LSFG software analyzes the speckle pattern changes to generate a color-coded map of blood flow and calculates the MBR for specific regions.
-
Color Doppler Imaging (CDI)
CDI is an ultrasound-based technique used to visualize and measure blood flow velocity in the retrobulbar vessels, including the ophthalmic artery, central retinal artery, and short posterior ciliary arteries.
-
Principle: CDI combines B-mode ultrasound imaging with Doppler ultrasound. The Doppler component measures the frequency shift of the ultrasound waves reflected from moving red blood cells. This shift is color-coded and superimposed on the grayscale anatomical image, providing information about the direction and velocity of blood flow.
-
Procedure:
-
The patient lies in a supine position.
-
A high-frequency ultrasound probe with Doppler capabilities is gently placed on the closed eyelid with coupling gel.
-
The operator identifies the specific retrobulbar vessels of interest on the ultrasound image.
-
The Doppler mode is activated to measure blood flow velocities, including peak systolic velocity (PSV) and end-diastolic velocity (EDV).
-
From these measurements, various indices, such as the resistive index (RI), can be calculated to assess vascular resistance.
-
Signaling Pathways and Mechanisms of Action
The distinct effects of these medications on ocular hemodynamics are rooted in their different mechanisms of action and the signaling pathways they modulate.
Caption: Bunazosin, an α1-adrenergic antagonist, promotes vasodilation by blocking the vasoconstrictive signaling cascade.
Caption: Latanoprost increases uveoscleral outflow by remodeling the extracellular matrix via FP receptor activation.
Caption: Timolol, a β-adrenergic antagonist, lowers IOP by reducing aqueous humor production in the ciliary epithelium.
Caption: Brimonidine, an α2-adrenergic agonist, has a dual mechanism of reducing IOP and providing neuroprotection.
Conclusion
Bunazosin demonstrates a clear positive impact on ocular blood flow, particularly in the optic nerve head and choroid.[1] While direct comparative data is still emerging, the available evidence suggests that its mechanism of action offers a distinct advantage in improving ocular perfusion. Latanoprost primarily enhances uveoscleral outflow with some positive effects on choroidal blood flow regulation.[2] Timolol's effect on ocular hemodynamics is more complex and can be contradictory, with some studies indicating increased retinal blood flow while others suggest decreased choroidal perfusion.[3][4] Brimonidine appears to have a largely neutral effect on major ocular blood flow parameters but may offer neuroprotective benefits.[5]
This comparative analysis underscores the importance of considering the hemodynamic effects of glaucoma medications, in addition to their intraocular pressure-lowering capabilities. Further head-to-head clinical trials are warranted to provide a more definitive comparison of these agents and to guide personalized treatment strategies for patients with glaucoma and other ocular vascular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of glaucoma drugs on ocular hemodynamics in normal tension glaucoma: a randomized trial comparing bimatoprost and latanoprost with dorzolamide [ISRCTN18873428] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Effects of Latanoprostene Bunod and Timolol on Retinal Blood Vessel Density: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of alpha-2 adrenergic receptors in neuroprotection and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and clinical evidence for brimonidine as an optic nerve and retinal neuroprotective agent: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bunazosin and Beta-Blockers on Aqueous Humor Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Bunazosin (B1200336), a selective alpha-1 adrenergic antagonist, and beta-blockers on aqueous humor dynamics. The information presented is intended to support research and development efforts in the field of ophthalmology, particularly in the context of glaucoma therapy.
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The production and outflow of aqueous humor, the clear fluid that fills the anterior segment of the eye, are key determinants of IOP. Pharmacological interventions aimed at lowering IOP typically target one or both of these processes. This guide focuses on two classes of drugs with distinct mechanisms of action: Bunazosin and beta-adrenergic antagonists (beta-blockers).
Bunazosin primarily enhances the uveoscleral outflow of aqueous humor, a secondary drainage pathway, with minimal impact on its production. In contrast, beta-blockers are a well-established class of drugs that reduce IOP by directly suppressing the formation of aqueous humor by the ciliary body. Understanding the differential effects of these agents on aqueous humor dynamics is crucial for the development of targeted and effective glaucoma therapies.
Mechanism of Action
Bunazosin: Enhancing Uveoscleral Outflow
Bunazosin is a selective antagonist of alpha-1 adrenergic receptors. Its primary mechanism for lowering IOP is by increasing the uveoscleral outflow of aqueous humor.[1] This is achieved through the relaxation of the ciliary muscle, which is mediated by the blockade of alpha-1 adrenergic receptors. This relaxation of the ciliary muscle is thought to alter the extracellular matrix within the uveoscleral pathway, thereby reducing resistance to aqueous humor outflow. Notably, studies have shown that Bunazosin does not significantly affect the rate of aqueous humor formation.[1][2]
Beta-Blockers: Suppressing Aqueous Humor Production
Beta-blockers, including non-selective agents like Timolol and cardioselective agents like Betaxolol, lower IOP by reducing the production of aqueous humor.[3][4] The ciliary epithelium, responsible for aqueous humor secretion, contains both beta-1 and beta-2 adrenergic receptors.[5][6] Stimulation of these receptors, typically by endogenous catecholamines, leads to an increase in aqueous humor formation through a signaling cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP).[5] Beta-blockers competitively inhibit these receptors, thereby downregulating this signaling pathway and decreasing the rate of aqueous humor secretion.[3][5]
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of Bunazosin and representative beta-blockers on intraocular pressure and aqueous humor flow, based on available clinical data. It is important to note that direct head-to-head clinical trials comparing Bunazosin with a wide range of beta-blockers are limited.
| Drug Class | Drug Example | Dosage | IOP Reduction | Aqueous Humor Flow Reduction | Primary Mechanism |
| Alpha-1 Blocker | Bunazosin | 0.1% | Max. decrease of 2.0 ± 0.5 mmHg in normotensive eyes[2] | No significant change[1][2] | Increased uveoscleral outflow[1] |
| Non-selective Beta-Blocker | Timolol | 0.5% | 20-25%[3][7] | ~40-50%[3][8] | Decreased aqueous production[3] |
| Cardioselective Beta-Blocker | Betaxolol | 0.5% | 15-20%[3] | Significant reduction, but less than non-selective beta-blockers | Decreased aqueous production[3] |
Signaling Pathways
The distinct mechanisms of action of Bunazosin and beta-blockers are rooted in their modulation of different signaling pathways within the eye.
References
- 1. Effect of bunazosin hydrochloride on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Changes in intraocular pressure and aqueous humor dynamics of normal human eyes after topical application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs for glaucoma - Australian Prescriber [australianprescriber.tg.org.au]
- 4. reviewofoptometry.com [reviewofoptometry.com]
- 5. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Aqueous humor flow in normal human eyes treated with brimonidine and timolol, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Bunazosin's Alpha-1 Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bunazosin's performance as an alpha-1 adrenergic receptor antagonist against other well-established alternatives. The information presented is supported by experimental data from independent validation studies, offering a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
Bunazosin is a potent and selective alpha-1 adrenoceptor antagonist.[1] Radioligand binding assays and functional studies have consistently demonstrated its high affinity for alpha-1 receptors, comparable to that of Prazosin, a widely used alpha-1 blocker. Bunazosin's selectivity for the alpha-1 receptor over other adrenergic receptor subtypes has also been well-documented, making it a valuable tool for studying alpha-1 mediated physiological processes. This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies used for validation, and provide a visual representation of the underlying pharmacology.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki values) of Bunazosin and other common alpha-1 adrenergic receptor antagonists for the three major alpha-1 receptor subtypes: α1A, α1B, and α1D. Lower Ki values indicate higher binding affinity.
| Antagonist | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Primary Reference(s) |
| Bunazosin | ~49 (non-subtype specific) | ~49 (non-subtype specific) | ~49 (non-subtype specific) | [1] |
| Prazosin | 0.3 - 1.0 | 0.5 - 2.0 | 0.7 - 3.0 | [2][3] |
| Doxazosin | ~1.8 | ~1.5 | ~2.1 | [2] |
| Terazosin | 3.91 | 0.79 | 1.16 | |
| Tamsulosin | 0.04 - 0.2 | 2.0 - 5.0 | 0.3 - 1.0 | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The Ki value for Bunazosin is from a study on human renal medullae where subtype-specific data was not provided.
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Antagonism
This protocol outlines a standard method for determining the binding affinity of a compound for alpha-1 adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target alpha-1 adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand specific for the alpha-1 receptor (e.g., [3H]-Prazosin or [3H]-Bunazosin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (e.g., Bunazosin) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent alpha-1 antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This protocol describes a common functional assay to assess the antagonist activity of a compound at Gq-coupled receptors like the alpha-1 adrenergic receptors.
1. Cell Culture and Dye Loading:
-
Cells stably or transiently expressing the alpha-1 adrenergic receptor subtype of interest are cultured in appropriate media.
-
The cells are seeded into a multi-well plate and allowed to adhere.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
2. Compound Treatment:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., Bunazosin) or vehicle control.
3. Agonist Stimulation and Signal Detection:
-
A known alpha-1 adrenergic receptor agonist (e.g., phenylephrine (B352888) or norepinephrine) is added to the wells to stimulate the receptor.
-
The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
4. Data Analysis:
-
The antagonist's effect is quantified by its ability to inhibit the agonist-induced increase in fluorescence.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined.
Mandatory Visualizations
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Bunazosin.
Caption: A typical experimental workflow for validating an alpha-1 receptor antagonist.
References
- 1. Characterization of bunazosin-sensitive alpha1-adrenoceptors in human renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bunazosin Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bunazosin Hydrochloride, a selective alpha-1 adrenoceptor antagonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound is used in research as a systemic antihypertensive and an ocular hypotensive drug[1]. While a safety data sheet from one supplier indicates it is not a hazardous substance or mixture, it is imperative to handle all pharmaceutical waste with caution and in accordance with all applicable federal, state, and local regulations. Improper disposal of pharmaceutical waste can lead to significant environmental harm and public health risks[2].
Key Regulatory Considerations
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals[2][3][4]. In 2019, the EPA enacted Subpart P of the RCRA regulations, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors[3][5]. A key provision of Subpart P is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals[3].
Even if a specific pharmaceutical is not explicitly listed as hazardous, it is best practice to manage its disposal in a manner that minimizes potential environmental impact. Therefore, the following procedures are recommended for the disposal of this compound.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈ClN₅O₃ | [6] |
| Molecular Weight | 409.92 g/mol | [1][6] |
| CAS Number | 52712-76-2 | [6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | Approximately 273°C (with decomposition) | [7] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | 0 - 4°C (short term), -20°C (long term) | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure appropriate personal protective equipment is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Segregation and Waste Classification
Proper segregation of chemical waste is the first critical step in the disposal process.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Do not discard this compound down the drain. This is a violation of EPA regulations for hazardous pharmaceutical waste and is a poor practice for non-hazardous pharmaceuticals as well[3].
-
Consult your institution's EHS department for guidance on whether this compound is classified as a hazardous or non-hazardous pharmaceutical waste according to your state and local regulations. Even if not federally listed as hazardous, some states have more stringent rules[2]. As a best practice, it should be managed as a hazardous pharmaceutical waste[8].
Waste Accumulation and Labeling
-
Solid Waste:
-
Place solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and empty stock containers into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Pharmaceutical Waste" and should include the chemical name "this compound" and the approximate quantity.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Pharmaceutical Waste," the chemical name "this compound," and the concentration of the solution.
-
Do not overfill liquid waste containers.
-
Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the segregated this compound waste.
-
Your EHS department will work with a licensed hazardous waste vendor for proper disposal, which for pharmaceutical waste, is typically incineration at a permitted facility[3][4].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. This compound | C19H28ClN5O3 | CID 115305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Bunazosin Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling Bunazosin Hydrochloride in a research setting. As no specific Safety Data Sheet (SDS) was found for this compound, the following guidance is based on established best practices for handling potent active pharmaceutical ingredients (APIs). A compound-specific risk assessment should be conducted before any handling occurs.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical for minimizing exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for handling this material.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation, such as weighing and transferring powders. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® or microporous film to provide protection against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling and Disposal
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Pre-Handling Preparation:
-
Designated Area: All handling of this compound powder should occur in a designated area with controlled access, such as a containment ventilated enclosure (CVE), fume hood, or glove box.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[1][2][3] Hazardous pharmaceutical waste is typically collected in black containers.[4]
-
Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
2. Handling Procedures:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
4. Disposal Plan:
-
Waste Segregation: Segregate waste into hazardous and non-hazardous streams. All materials that have come into contact with this compound, including contaminated PPE, weighing papers, and cleaning materials, should be treated as hazardous pharmaceutical waste.[1][2]
-
Containerization: Place all hazardous waste in clearly labeled, sealed, and leak-proof containers.[1]
-
Disposal Route: Dispose of hazardous pharmaceutical waste through a licensed waste management contractor in accordance with all local, state, and federal regulations.[1][2][3] Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
